2,5-Di-tert-amylbenzoquinone
Description
The exact mass of the compound 2,5-Di-tert-amylquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXFOYLEDAOQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196628 | |
| Record name | DAQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4584-63-8 | |
| Record name | 2,5-Bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Di-tert-amylquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DAQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,5-Di-tert-amylbenzoquinone
This technical guide provides a comprehensive overview of this compound, a redox-active molecule with applications in organic synthesis and potential in medicinal chemistry. This document details its chemical and physical properties, synthesis protocols, and known biological interactions.
Chemical and Physical Properties
This compound, also known as 2,5-di-tert-pentyl-1,4-benzoquinone, is a derivative of p-benzoquinone with two bulky tert-amyl groups.[1] These substituents significantly influence its physical and chemical characteristics.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 4584-63-8[1][2][3][4] |
| Molecular Formula | C₁₆H₂₄O₂[1] |
| Molecular Weight | 248.36 g/mol [1][4] |
| IUPAC Name | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione[1] |
| Synonyms | 2,5-di-t-amyl-p-benzoquinone, 2,5-di-tert-pentyl-p-benzoquinone, DAQ[1][4] |
| Canonical SMILES | CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC[1] |
| InChI Key | DHXFOYLEDAOQRR-UHFFFAOYSA-N[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Light yellow to brown powder or crystals[2] |
| Melting Point | 135.0 to 139.0 °C[2] |
| Boiling Point | 319.6 ± 17.0 °C (Predicted)[4] |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as acetone and dichloromethane[1] |
| Density | 1.003 ± 0.06 g/cm³ (Predicted)[4] |
| Storage | Room temperature, in a cool, dark, and dry place is recommended[4] |
Experimental Protocols: Synthesis
The primary route for the synthesis of this compound is the oxidation of its hydroquinone precursor, 2,5-di-tert-amylhydroquinone.[1]
2.1. Synthesis of 2,5-Di-tert-amylhydroquinone
The precursor is synthesized via the Friedel-Crafts alkylation of hydroquinone with a tert-amyl source, such as tert-amyl alcohol or iso-amylene, in the presence of an acid catalyst.[5][6]
-
Reactants: Hydroquinone, iso-amylene (2-methyl-2-butene), methane sulfonic acid (catalyst), and toluene (solvent).[6]
-
Procedure:
-
Hydroquinone and toluene are charged into a reactor.[6]
-
Methane sulfonic acid is added, and the mixture is heated.[6]
-
Iso-amylene is added portion-wise over several hours at a controlled temperature (e.g., 55-70°C).[6]
-
The reaction is allowed to proceed for several more hours to ensure completion.[6]
-
The reaction mixture is then diluted with additional toluene.[6]
-
The acid catalyst is neutralized using an aqueous solution of sodium bicarbonate or a phosphate buffer solution.[6]
-
The organic phase is washed with water.[6]
-
The product is crystallized by cooling the toluene solution, followed by centrifugation to isolate the crystals, which are then washed with cold toluene.[6]
-
2.2. Oxidation to this compound
The synthesized 2,5-di-tert-amylhydroquinone is then oxidized to the target benzoquinone.
-
Reactants: 2,5-Di-tert-amylhydroquinone, an oxidizing agent (e.g., potassium dichromate or ferric chloride), and a suitable solvent (e.g., acetic acid).[1]
-
General Procedure:
-
Dissolve 2,5-di-tert-amylhydroquinone in a suitable solvent like acetic acid.
-
Slowly add the oxidizing agent to the solution while stirring.
-
Monitor the reaction for a color change, indicating the formation of the quinone.
-
After the reaction is complete, the product is typically isolated by precipitation upon the addition of water.
-
The crude product can be collected by filtration and purified by recrystallization.
-
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Biological Role
This compound's reactivity is centered around its quinone moiety, which allows it to act as an electron acceptor in redox reactions.[1] This property is fundamental to its applications in both chemistry and biology.
3.1. Redox Chemistry
The quinone can be reduced to the corresponding hydroquinone, 2,5-di-tert-amylhydroquinone.[1] This reversible transformation is a key aspect of its chemical behavior. The reduction can be achieved using common reducing agents like sodium borohydride or lithium aluminum hydride.[1] Conversely, the hydroquinone can be oxidized back to the quinone.[1]
Caption: Redox cycle of this compound.
3.2. Biological Activity and Potential Applications
The ability of this compound to act as an electron acceptor allows it to interact with biological systems, particularly within the electron transport chain.[1] This has led to investigations into its potential as a therapeutic agent.
-
Enzyme Inhibition: It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5), suggesting potential anti-inflammatory applications.[1]
-
Antimicrobial Properties: Research has explored its antiprotozoal and antibacterial activities.[1] For instance, the structurally related 2,5-di-tert-butyl-1,4-benzoquinone has demonstrated potent antibacterial activity by inhibiting RNA polymerase.[7]
-
Drug Development: Benzoquinones are a class of compounds that have been evaluated for their potential in drug development, including as bioreductive anticancer drugs.[8]
The bulky tert-amyl groups on the benzoquinone ring provide steric hindrance, which can influence its reactivity and selectivity in biological systems.[5] This structural feature is a key consideration in the design of new therapeutic agents based on this scaffold.
Applications in Materials Science
Beyond its biological potential, this compound and its hydroquinone precursor are utilized in materials science. The hydroquinone form, 2,5-di-tert-amylhydroquinone, is used as an antioxidant to stabilize polymers and unvulcanized rubber against oxidative degradation.[5] The redox activity of the quinone has also led to its exploration for use in redox-active polymers.[1]
References
- 1. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]
- 2. This compound | 4584-63-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. This compound | 4584-63-8 [chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
- 6. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
physical and chemical properties of 2,5-Di-tert-amylbenzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Di-tert-amylbenzoquinone is a substituted p-benzoquinone characterized by the presence of two tert-amyl groups on the quinone ring. This substitution pattern imparts specific physical and chemical properties that make it a molecule of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. Its redox activity, a hallmark of the quinone structure, allows it to act as an electron acceptor, influencing biological systems. This technical guide provides an in-depth overview of the core physical and chemical properties, synthesis, and potential biological interactions of this compound.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.
Physical Properties
| Property | Value | Reference |
| Appearance | Light yellow to brown crystalline powder | [1][2] |
| Molecular Formula | C₁₆H₂₄O₂ | [3] |
| Molecular Weight | 248.37 g/mol | [3] |
| Melting Point | 135-139 °C | [1][2] |
| Boiling Point | 150 °C at 80 mmHg | [4] |
| Solubility | Soluble in organic solvents like acetone and dichloromethane; poorly soluble in water.[3] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 4584-63-8 | [3] |
| IUPAC Name | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | [3] |
| Synonyms | 2,5-Di-tert-pentyl-1,4-benzoquinone, DAQ | [3] |
| InChI Key | DHXFOYLEDAOQRR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | [3] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the Friedel-Crafts alkylation of hydroquinone to form 2,5-Di-tert-amylhydroquinone, followed by the oxidation of the hydroquinone intermediate.
Synthesis of 2,5-Di-tert-amylhydroquinone
This procedure details the synthesis of the precursor to this compound.
Materials:
-
Hydroquinone
-
Toluene
-
Methanesulfonic acid
-
Isoamylene (2-methyl-2-butene)
-
Sodium bicarbonate (NaHCO₃) solution (8%)
-
Aqueous solution of sodium phosphate dibasic (Na₂HPO₄, 4%) and sodium sulfite (Na₂SO₃, 1%)
-
Deionized water
Procedure:
-
In a suitable reactor, combine hydroquinone and toluene.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add methanesulfonic acid to the reaction mixture.
-
Over a period of approximately 3.5 hours, add isoamylene to the reactor while maintaining the temperature.
-
Continue stirring for an additional 3.5 hours at the same temperature to ensure the completion of the reaction.
-
Dilute the reaction mixture with additional toluene.
-
Neutralize the majority of the acid by adding an 8% sodium bicarbonate solution.
-
To neutralize any remaining acid and reduce any intermediately formed quinone species, wash the organic phase with a heated (80-90 °C) aqueous solution of 4% Na₂HPO₄ and 1% Na₂SO₃.
-
Separate the aqueous phase.
-
Wash the organic phase with hot deionized water.
-
Cool the organic solution to 0-5 °C to crystallize the 2,5-Di-tert-amylhydroquinone.
-
Collect the crystals by filtration and wash with cold toluene.
-
Dry the product under vacuum.[4]
Oxidation of 2,5-Di-tert-amylhydroquinone to this compound
This protocol describes the general oxidation of the hydroquinone precursor.
Materials:
-
2,5-Di-tert-amylhydroquinone
-
Oxidizing agent (e.g., Potassium dichromate (K₂Cr₂O₇) or Ferric chloride (FeCl₃))[3]
-
Solvent (e.g., Acetic acid or Dichloromethane)[3]
Procedure:
-
Dissolve the 2,5-Di-tert-amylhydroquinone in the chosen solvent in a reaction flask.
-
Slowly add the oxidizing agent to the solution with stirring at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., by adding water).
-
Extract the product into an organic solvent.
-
Wash the organic layer to remove any remaining reagents.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Potential Biological Interactions and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, research on the structurally analogous compound, 2,5-di-tert-butylhydroquinone, provides significant insights into its potential biological effects. This related compound is known to inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[5][6] Inhibition of SERCA leads to a disruption of intracellular calcium homeostasis.
The following diagram illustrates the proposed mechanism of action based on the known effects of structurally similar compounds.
Caption: Proposed signaling pathway for this compound based on SERCA pump inhibition.
This pathway suggests that this compound, or its reduced hydroquinone form, may inhibit the SERCA pump located on the membrane of the endoplasmic reticulum. The SERCA pump is responsible for sequestering calcium ions from the cytosol into the ER lumen. Inhibition of this pump leads to an accumulation of calcium in the cytosol, which can then trigger various downstream signaling cascades affecting cellular processes such as proliferation and apoptosis.
Chemical Reactivity
This compound exhibits reactivity characteristic of p-benzoquinones.
-
Reduction: It can be readily reduced back to its hydroquinone form, 2,5-Di-tert-amylhydroquinone, using common reducing agents like sodium borohydride or lithium aluminum hydride. This redox cycling is a key aspect of its chemical and potential biological activity.[3]
-
Oxidation: Further oxidation of the molecule is possible under strong oxidizing conditions.[3]
-
Substitution: The tert-amyl groups on the ring can potentially be replaced by other functional groups under specific reaction conditions.[3]
Conclusion
This compound is a molecule with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies. While its direct impact on cellular signaling is an area requiring further investigation, the known effects of structurally similar compounds suggest a plausible mechanism of action involving the disruption of intracellular calcium homeostasis. This technical guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its application in future studies and development.
References
- 1. physoc.org [physoc.org]
- 2. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]
- 3. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 4. The effect of 2,5-di-(tert-butyl)-1,4-benzohydroquinone (TBQ) on intracellular Ca2+ handling in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarco-endoplasmic ATPase blocker 2,5-Di(tert-butyl)-1, 4-benzohydroquinone inhibits N-, P-, and Q- but not T-, L-, or R-type calcium currents in central and peripheral neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
An In-depth Technical Guide to 2,5-Di-tert-amylbenzoquinone: Molecular Characteristics, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Di-tert-amylbenzoquinone, a redox-active molecule with significant potential in various scientific domains. This document outlines its core molecular structure and weight, provides detailed experimental protocols for its synthesis and antioxidant capacity assessment, and explores its biological significance, particularly in the context of cellular calcium signaling.
Core Molecular Data
This compound is a derivative of p-benzoquinone, characterized by the presence of two bulky tert-amyl groups at the 2 and 5 positions of the quinone ring.[1] These alkyl substitutions significantly influence its physicochemical properties, including its solubility and redox potential.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| IUPAC Name | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
| CAS Number | 4584-63-8 | [1] |
| Appearance | Light yellow to brown powder or crystals | [2] |
| Synonyms | 2,5-Di-tert-pentyl-1,4-benzoquinone, DAQ | [2] |
Experimental Protocols
Synthesis of this compound via Oxidation
The primary route for the synthesis of this compound is the oxidation of its hydroquinone precursor, 2,5-Di-tert-amylhydroquinone.[1] Various oxidizing agents can be employed, with potassium dichromate in an acidic medium being a common choice.
Materials:
-
2,5-Di-tert-amylhydroquinone
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, beaker, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve a known quantity of 2,5-Di-tert-amylhydroquinone in glacial acetic acid.
-
Preparation of Oxidizing Solution: In a separate beaker, prepare a solution of potassium dichromate in water and cautiously add concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Oxidation Reaction: Slowly add the potassium dichromate solution to the stirred solution of 2,5-Di-tert-amylhydroquinone at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction Completion and Isolation: After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography). Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts. The crude this compound can be further purified by recrystallization from ethanol to yield a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by determining its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant capacity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable organic solvent for dissolving the quinone)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test compound or standard solutions to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Antioxidant Activity Assessment: ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (or other suitable solvent)
-
Phosphate-buffered saline (PBS) or ethanol for dilution
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Preparation of Working Solution:
-
On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Protocol:
-
Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.
-
In a 96-well microplate, add a small volume of the test compound or standard solutions.
-
Add the ABTS•⁺ working solution to each well and mix.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 734 nm. [3]5. Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Biological Significance and Signaling Pathways
While direct signaling pathways for this compound are not extensively detailed in the literature, its structural analogs and its hydroquinone precursor are known to modulate cellular processes, primarily through their interaction with the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. [4][5][6]The SERCA pump is crucial for maintaining calcium homeostasis within the cell by pumping Ca²⁺ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum.
The inhibitory action of alkylated hydroquinones and benzoquinones on the SERCA pump leads to an increase in cytosolic calcium levels. This disruption of calcium signaling can have profound effects on various cellular functions, including proliferation, apoptosis, and muscle contraction. The proposed mechanism involves the binding of these molecules to the transmembrane domain of the SERCA protein, thereby inhibiting its ATPase activity.
Caption: Proposed inhibitory action of this compound on the SERCA pump.
The workflow for investigating the biological activity of this compound typically involves a series of in vitro and cell-based assays.
Caption: Experimental workflow for the investigation of this compound.
References
- 1. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]
- 2. This compound | 4584-63-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. dovepress.com [dovepress.com]
- 4. Cardiac sarcoplasmic reticulum Ca2+ pump as a target for benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Di-t-butyl-1,4-benzohydroquinone (BHQ) inhibits vascular L-type Ca2+ channel via superoxide anion generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of sarco/endoplasmic reticulum calcium ATPase inhibition by hydroquinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,5-Di-tert-amylbenzoquinone from 2,5-Di-tert-amylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-di-tert-amylbenzoquinone, a valuable redox-active molecule, from its precursor, 2,5-di-tert-amylhydroquinone. This conversion is a critical step in the production of this important compound and is achieved through a straightforward oxidation reaction. This document details the underlying chemical principles, outlines various experimental protocols, and presents key quantitative data to assist researchers in the successful synthesis and purification of this compound.
Introduction
This compound is a para-benzoquinone derivative characterized by the presence of two bulky tert-amyl groups at the 2 and 5 positions of the benzoquinone ring.[1] This substitution pattern imparts significant steric hindrance, influencing its chemical reactivity and physical properties. The core of its functionality lies in the redox-active quinone moiety, which can reversibly be reduced to the corresponding hydroquinone, making it a valuable electron acceptor in various chemical and biological applications.[1] Its applications are found in organic synthesis, medicinal chemistry, and materials science.[1]
The synthesis of this compound is primarily achieved through the oxidation of 2,5-di-tert-amylhydroquinone. The selection of the oxidizing agent and the optimization of reaction conditions are crucial for achieving high yields and purity of the final product.
Chemical Transformation and Signaling Pathway
The fundamental chemical transformation involves the oxidation of the two hydroxyl groups of the hydroquinone to the corresponding carbonyl groups of the benzoquinone. This process involves the removal of two protons and two electrons from the 2,5-di-tert-amylhydroquinone molecule.
Caption: Chemical transformation from hydroquinone to benzoquinone.
Experimental Protocols
The synthesis of this compound from 2,5-di-tert-amylhydroquinone can be accomplished using various oxidizing agents. The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product. Below are detailed protocols for commonly employed methods.
Synthesis of the Starting Material: 2,5-Di-tert-amylhydroquinone
The precursor, 2,5-di-tert-amylhydroquinone, is typically synthesized via a Friedel-Crafts alkylation of hydroquinone with a tert-amylating agent, such as tert-amyl alcohol or isoamylene, in the presence of an acid catalyst.[1][2]
Protocol 1: Alkylation of Hydroquinone with Isoamylene [2]
-
Reaction Setup: In a suitable reactor, combine hydroquinone (1.0 mol) and toluene.
-
Catalyst Addition: Add methanesulfonic acid (0.0343 mol) to the mixture.
-
Reactant Addition: Heat the mixture to 55-60°C and add isoamylene (2.26 mol) over 3.5 hours.
-
Reaction: Maintain the reaction temperature at 65-70°C for an additional 3.5 hours.
-
Work-up:
-
Dilute the reaction mixture with toluene.
-
Neutralize the acid catalyst with an aqueous solution of sodium bicarbonate.
-
Wash the organic layer with an aqueous solution of Na₂HPO₄ and Na₂SO₃ to remove any formed quinone species.
-
Wash with deionized water to remove residual salts.
-
-
Purification:
-
Cool the organic solution to 0°C to induce crystallization of the product.
-
Filter the precipitate and wash with cold toluene.
-
Dry the product under vacuum.
-
Yields for this process are reported to be in the range of 90-92%.[2]
Oxidation of 2,5-Di-tert-amylhydroquinone to this compound
The following protocols detail the oxidation of the hydroquinone to the desired benzoquinone.
Protocol 2: Oxidation using Ferric Chloride
While a specific detailed protocol for the oxidation of 2,5-di-tert-amylhydroquinone with ferric chloride was not found in the immediate search, a general procedure for the oxidation of hydroquinones with ferric chloride is as follows. This can be adapted and optimized by those skilled in the art.
-
Dissolution: Dissolve 2,5-di-tert-amylhydroquinone in a suitable organic solvent such as acetic acid or dichloromethane.[1]
-
Oxidant Addition: Add a stoichiometric amount of ferric chloride (FeCl₃), potentially dissolved in a compatible solvent, to the solution of the hydroquinone.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The color of the solution will likely change from colorless or pale to a distinct yellow or orange, characteristic of the benzoquinone.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine to remove any remaining iron salts and impurities.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Protocol 3: Oxidation using Potassium Dichromate
-
Acidic Solution: Prepare a solution of 2,5-di-tert-amylhydroquinone in a suitable solvent, such as aqueous acetic acid or acetone.
-
Oxidant Addition: Slowly add a solution of potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid to the hydroquinone solution with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: Continue stirring until the reaction is complete, as indicated by TLC and a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).
-
Work-up:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Filter the solid and wash thoroughly with water to remove chromium salts.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and properties of this compound.
Table 1: Reaction Conditions and Yields for the Oxidation of 2,5-Di-tert-amylhydroquinone
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Permanganate (KMnO₄) | 0.1 M H₂SO₄ | 25 | 24 | 85-90 | [3] |
| Hydrogen Peroxide (H₂O₂) | Ethanol/H₂O (3:1) | 60 | 6 | 70-75 | [3] |
Note: The yields for the ferric chloride and potassium dichromate methods are not explicitly reported for this specific substrate in the searched literature but are generally expected to be high for analogous reactions.
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
| Melting Point | 137 °C | [4] |
| Solubility | Soluble in organic solvents like acetone and dichloromethane; poorly soluble in water | [1] |
Experimental Workflow and Logic
The overall process for obtaining this compound involves two main stages: the synthesis of the hydroquinone precursor followed by its oxidation.
Caption: Overall experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 2,5-di-tert-amylhydroquinone is a well-established oxidation reaction that can be performed using various common oxidizing agents. The choice of methodology will depend on factors such as desired purity, scale of the reaction, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important compound. Further optimization of the reaction conditions for specific laboratory settings is encouraged to achieve the best possible outcomes.
References
An In-depth Technical Guide to 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione
IUPAC Name: 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione
Common Synonyms: 2,5-Di-tert-amyl-p-benzoquinone, 2,5-Di-tert-pentyl-p-benzoquinone, DAQ
CAS Number: 4584-63-8
Introduction
This technical guide provides a comprehensive overview of 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione, a sterically hindered p-benzoquinone derivative. This class of compounds is of significant interest to researchers and drug development professionals due to the redox activity of the quinone moiety, which allows it to act as a valuable electron acceptor in various chemical and biological systems. The bulky tert-amyl (2-methylbutan-2-yl) groups at the 2 and 5 positions confer unique solubility and stability properties, making it a subject of study in materials science and as a potential modulator of intracellular signaling pathways. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its mechanism of action as part of a redox-active system.
Chemical and Physical Properties
The chemical and physical properties of 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione and its hydroquinone precursor are summarized below.
| Property | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol (Hydroquinone precursor) |
| Molecular Formula | C₁₆H₂₄O₂ | C₁₆H₂₆O₂ |
| Molecular Weight | 248.36 g/mol | 250.38 g/mol |
| Appearance | Light yellow to brown powder/crystal | White to yellow/orange powder/crystal |
| Melting Point | 137 °C | 178-182 °C |
| Boiling Point | 319.6 ± 17.0 °C (Predicted) | 353.51 °C (Rough Estimate) |
| Density | 1.003 ± 0.06 g/cm³ (Predicted) | 0.9781 g/cm³ (Rough Estimate) |
| Solubility | Sparingly soluble in water, soluble in some organic solvents. | Insoluble in water, soluble in organic solvents. |
Experimental Protocols
The synthesis of 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione is typically achieved through a two-step process: the Friedel-Crafts alkylation of hydroquinone to form the hydroquinone precursor, followed by oxidation to the final quinone product.
Synthesis of 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol (2,5-Di-tert-amylhydroquinone)
This procedure is based on the Friedel-Crafts alkylation of hydroquinone with iso-amylene (a source of the tert-amyl group) using an acid catalyst.[1]
Materials:
-
Hydroquinone (HQ)
-
Toluene
-
Methanesulfonic acid (MSA)
-
Iso-amylene (mixture of isomers)
-
Sodium bicarbonate (NaHCO₃) solution (8%)
-
Neutralization/washing solution: 4% disodium hydrogen phosphate (Na₂HPO₄) and 1% sodium sulfite (Na₂SO₃) in water
-
Deionized water
Procedure:
-
In an autoclave, combine 110.1 g (1.000 mol) of hydroquinone and 132.0 g of toluene.
-
Purge the autoclave with nitrogen.
-
Add 3.30 g (0.0343 mol) of methanesulfonic acid and heat the mixture to 60°C.
-
Starting at 55°C, add 158.5 g (2.260 mol) of iso-amylene over 3.5 hours.
-
Maintain the reaction mixture at 65-70°C for an additional 3.5 hours to allow for the secondary reaction to complete.
-
Dilute the reaction mixture with 397.6 g of toluene.
-
Neutralize approximately 70% of the free acid by adding 25.7 g of 8% sodium bicarbonate solution at 70°C over 7 minutes.
-
To neutralize residual acid and eliminate any intermediary quinone species, add 74.1 g of the neutralization/washing solution and heat to 90°C with stirring for 25 minutes to ensure complete dissolution of the product.
-
Separate and drain the aqueous phase.
-
Perform a second wash with 196.3 g of the neutralization/washing solution under the same conditions.
-
Wash with 171.3 g of deionized water for 60 minutes, then drain the aqueous phase.
-
Gradually cool the organic solution to 0°C to induce precipitation of the product.
-
Filter the crystalline product at 0°C and wash with 200 g of cold toluene.
-
Dry the product at a maximum of 70°C under vacuum (10 mbar).
Expected Yield: Approximately 90-92%.
Oxidation of 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol to 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione
The hydroquinone precursor can be oxidized to the corresponding p-benzoquinone using various oxidizing agents.[2] A general procedure using ferric chloride is described below.
Materials:
-
2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol
-
Methanol
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Dissolve 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol in methanol in a reaction flask.
-
In a separate beaker, prepare a solution of ferric chloride in a small amount of water, and add a few drops of concentrated hydrochloric acid to prevent the formation of ferric hydroxide.
-
Slowly add the ferric chloride solution to the stirred solution of the hydroquinone at room temperature.
-
The reaction mixture will typically change color, indicating the formation of the quinone. Stir for 1-2 hours at room temperature.
-
Pour the reaction mixture into a larger volume of cold water to precipitate the crude quinone.
-
Collect the solid product by filtration and wash thoroughly with deionized water to remove any remaining iron salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified product under vacuum.
Spectral Data
While a publicly available, full spectrum is not readily accessible, descriptive NMR data for 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione confirms a symmetrical substitution pattern, with characteristic carbonyl carbon signals at approximately δ ~186 ppm and alkyl proton resonances between δ 1.0–1.3 ppm.[3] For the precursor, 2,5-di-tert-amylhydroquinone, 1H NMR and IR spectra are available through chemical databases.[4][5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the 2,5-di-tert-amylhydroquinone/quinone system is its function as a radical scavenger, which is characteristic of hindered phenols.[6] This is particularly relevant in the context of preventing oxidative degradation in polymers and rubbers.
The hydroquinone form can donate a hydrogen atom from one of its hydroxyl groups to a reactive free radical (R•), thereby neutralizing it. This process generates a stable semiquinone radical. The semiquinone radical can then either react with another free radical or be further oxidized to the quinone. This redox cycling between the hydroquinone, semiquinone, and quinone forms is central to its antioxidant activity.
Experimental and Logical Workflows
The overall workflow for the synthesis and purification of 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione is depicted below.
References
- 1. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 2. 2,5-Di-tert-butyl-1,4-benzoquinone(2460-77-7) 1H NMR spectrum [chemicalbook.com]
- 3. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]
- 4. 2,5-Di(tert-amyl)hydroquinone(79-74-3) 1H NMR [m.chemicalbook.com]
- 5. 2,5-Di(tert-amyl)hydroquinone(79-74-3) IR2 [m.chemicalbook.com]
- 6. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
An In-depth Technical Guide on the Solubility of 2,5-Di-tert-amylbenzoquinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Di-tert-amylbenzoquinone, a redox-active compound with applications in organic chemistry, medicinal chemistry, and materials science.[1] Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for the structurally similar and more extensively studied analogue, 2,5-Di-tert-butylhydroquinone (DTBHQ), to provide valuable comparative insights. The methodologies for solubility determination and relevant chemical synthesis pathways are also detailed.
Physicochemical Properties
This compound is a p-benzoquinone derivative with two tert-amyl groups at the 2 and 5 positions of the benzoquinone ring. These bulky, nonpolar side chains significantly influence its physical and chemical properties, including its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.37 g/mol [1] |
| CAS Number | 4584-63-8[1] |
| Appearance | Light yellow to brown crystalline powder[2][3] |
| Melting Point | 135-139 °C[1][2] |
| Boiling Point | Not extensively documented, but expected to be high.[1] |
| SMILES | CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC[1] |
Solubility Profile
Qualitative assessments indicate that this compound is soluble in various organic solvents, particularly those with low to moderate polarity, such as acetone and dichloromethane, and is poorly soluble in water.[1] The presence of the two tert-amyl groups enhances its lipophilicity, favoring solubility in nonpolar organic solvents.
To provide a quantitative perspective, the following table summarizes the solubility of the closely related compound, 2,5-Di-tert-butylhydroquinone (DTBHQ), in several organic solvents at various temperatures. This data can serve as a useful reference for estimating the solubility behavior of this compound, which is expected to exhibit similar trends.
Table 2: Solubility of 2,5-Di-tert-butylhydroquinone (DTBHQ) in Various Solvents [4]
| Solvent | Temperature (K) | Mole Fraction (x10³) |
| Acetone | 278.95 | 118.3 |
| 288.45 | 185.2 | |
| 298.15 | 275.4 | |
| 308.25 | 400.1 | |
| 318.65 | 567.8 | |
| Ethyl Acetate | 278.95 | 89.6 |
| 288.45 | 132.7 | |
| 298.15 | 191.5 | |
| 308.25 | 270.3 | |
| 318.65 | 375.9 | |
| Methanol | 278.95 | 35.1 |
| 288.45 | 51.2 | |
| 298.15 | 72.8 | |
| 308.25 | 101.6 | |
| 318.65 | 139.7 | |
| Ethanol/Water (w/w) | ||
| 100% Ethanol | 298.15 | 98.5 |
| 89.98% Ethanol | 298.15 | 65.4 |
| 79.92% Ethanol | 298.15 | 40.1 |
| 65.01% Ethanol | 298.15 | 18.2 |
| 49.99% Ethanol | 298.15 | 7.9 |
Data extracted from Zhang, Y., et al. (2017). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online.
Experimental Protocols for Solubility Determination
The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents.
This is a common and straightforward method for determining the solubility of a solid in a liquid.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a jacketed glass reactor equipped with a magnetic stirrer and a temperature controller.
-
Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sampling: Once equilibrium is established, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, pre-heated syringe fitted with a filter (e.g., 0.2 μm) to prevent the transfer of solid particles.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution: After filtration of the saturated solution, dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution can then be calculated by taking the dilution factor into account.
Synthesis of this compound
The primary synthetic route to this compound involves the oxidation of its hydroquinone precursor, 2,5-di-tert-amylhydroquinone.[1]
Caption: Synthesis of this compound.
Materials:
-
2,5-Di-tert-amylhydroquinone
-
Potassium dichromate (K₂Cr₂O₇) or Ferric chloride (FeCl₃)[1]
-
Sulfuric acid (if using K₂Cr₂O₇)
-
Acetic acid or Dichloromethane (as solvent)[1]
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolution: Dissolve 2,5-di-tert-amylhydroquinone in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.
-
Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., potassium dichromate in aqueous sulfuric acid or ferric chloride in the reaction solvent) to the stirred solution of the hydroquinone at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by adding water. If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the product into an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Logical Relationship of Solubility and Molecular Structure
The solubility of benzoquinone derivatives is governed by the interplay of the polar quinone ring and the nonpolar alkyl substituents.
Caption: Factors influencing the solubility of this compound.
References
An In-Depth Technical Guide to the Redox Potential of 2,5-Di-tert-amylbenzoquinone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Di-tert-amylbenzoquinone, a derivative of 1,4-benzoquinone, is characterized by the presence of two bulky tert-amyl groups on the quinone ring. These substituents significantly influence the molecule's electronic properties and, consequently, its redox potential. The redox activity of quinones is central to their function in various biological and chemical systems, including their roles as antioxidants, electron transport chain components, and in the development of novel therapeutics. Understanding the redox potential of this compound is therefore critical for elucidating its mechanism of action and for the rational design of new chemical entities. This guide provides the theoretical framework and practical protocols for characterizing this key electrochemical property.
The Redox Chemistry of Quinones
Quinones undergo reversible reduction-oxidation (redox) reactions, which typically involve the transfer of two electrons and two protons to form the corresponding hydroquinone. This process can occur in a single step or via two discrete one-electron steps, forming a semiquinone radical intermediate. The redox potential is a measure of the tendency of the quinone to accept electrons and is a critical determinant of its chemical and biological activity.
The overall redox reaction for this compound is depicted below:
Caption: Reversible two-electron, two-proton redox reaction of this compound.
Quantitative Data: Expected Effects on Redox Potential
While a precise experimental value for the redox potential of this compound is not available, the influence of its substituents can be predicted based on established principles of physical organic chemistry. The tert-amyl groups are electron-donating, which is expected to decrease the redox potential compared to unsubstituted 1,4-benzoquinone.
| Compound | Substituents | Expected Effect on Redox Potential | Rationale |
| 1,4-Benzoquinone | None | Reference | Unsubstituted quinone ring. |
| This compound | Two tert-amyl groups | Decrease (more negative) | The tert-amyl groups are electron-donating, increasing the electron density on the quinone ring and making it less favorable to accept additional electrons. |
Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common and effective technique for determining the redox potential of quinone derivatives. The following protocol provides a detailed methodology for this experiment.
4.1 Materials and Reagents
-
This compound
-
Anhydrous, aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Working electrode (e.g., glassy carbon electrode)
-
Counter electrode (e.g., platinum wire)
-
Voltammetric analysis system (potentiostat)
-
Inert gas (e.g., argon or nitrogen)
4.2 Experimental Workflow
The workflow for determining the redox potential via cyclic voltammetry is illustrated below.
Caption: Workflow for determining redox potential using cyclic voltammetry.
4.3 Detailed Procedure
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen aprotic solvent containing the supporting electrolyte (0.1 M).
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated solution.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to values that bracket the expected redox event.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current. A typical experiment involves scanning from a potential where no reaction occurs, through the reduction potential of the quinone, and then reversing the scan to observe the oxidation of the generated hydroquinone.
-
-
Data Analysis:
-
Plot the measured current (I) versus the applied potential (E) to obtain a cyclic voltammogram.
-
Identify the cathodic peak potential (Epc), where the quinone is reduced, and the anodic peak potential (Epa), where the hydroquinone is oxidized.
-
The formal redox potential (E°') is approximated by the midpoint potential (E½), calculated as: E½ = (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Signaling Pathways and Biological Relevance
The redox cycling of quinones can have significant biological consequences. The one-electron reduction of a quinone produces a semiquinone radical. This radical can, in turn, reduce molecular oxygen to produce superoxide, a reactive oxygen species (ROS). This process can lead to oxidative stress if the cell's antioxidant capacity is overwhelmed.
Spectroscopic and Mechanistic Insights into 2,5-Di-tert-amylbenzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Di-tert-amylbenzoquinone, a redox-active molecule with potential applications in various scientific fields. Due to the limited availability of detailed public data for this specific compound, this report supplements experimental findings with comparative data from the closely related analogue, 2,5-di-tert-butylbenzoquinone, and general principles of quinone chemistry.
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the symmetrical nature of the this compound molecule.
¹H NMR: The proton NMR spectrum is expected to show a simple pattern consistent with the molecule's symmetry. The protons of the tert-amyl groups would resonate in the upfield region, typically between δ 1.0–1.3 ppm.[1] The two vinyl protons on the quinone ring are chemically equivalent and should appear as a single sharp peak.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. A characteristic signal for the carbonyl carbons is observed in the downfield region, typically around δ 186 ppm.[1] Signals corresponding to the carbons of the tert-amyl groups and the quinone ring would also be present.
| ¹H NMR (Predicted) | |
| Chemical Shift (δ ppm) | Assignment |
| ~ 6.5 - 7.0 | Quinone ring protons (2H, s) |
| ~ 1.5 - 1.8 | Methylene protons (-CH₂-, 4H, q) |
| ~ 1.2 | Methyl protons (-C(CH₃)₂-, 12H, s) |
| ~ 0.7 | Methyl protons (-CH₂CH₃ , 6H, t) |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ ppm) | Assignment |
| ~ 186 | Carbonyl (C=O) |
| ~ 148 | Substituted ring carbons (C-alkyl) |
| ~ 135 | Unsubstituted ring carbons (C-H) |
| ~ 38 | Quaternary carbon (-C (CH₃)₂) |
| ~ 30 | Methylene carbon (-CH₂-) |
| ~ 25 | Methyl carbons (-C(CH₃)₂) |
| ~ 9 | Methyl carbon (-CH₂C H₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups. A prominent feature is the C=O stretching vibration of the quinone carbonyl groups, typically observed in the region of 1650-1680 cm⁻¹. Additionally, C=C stretching vibrations of the quinone ring are expected around 1600 cm⁻¹, and C-H stretching and bending vibrations from the tert-amyl groups would be observed in their characteristic regions.
| IR Absorption Bands (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2850 - 3000 | C-H stretch (alkyl) |
| ~ 1660 | C=O stretch (quinone) |
| ~ 1600 | C=C stretch (ring) |
| ~ 1460 | C-H bend (alkyl) |
| ~ 1370 | C-H bend (alkyl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the quinone ring give rise to characteristic absorptions in the UV-Vis spectrum. This compound exhibits a strong absorption maximum at approximately 258 nm in acetonitrile, which is attributed to a π→π* transition of the conjugated system.[1]
| UV-Vis Absorption | |
| λmax (nm) | Solvent |
| ~ 258 | Acetonitrile |
Experimental Protocols
Detailed experimental protocols for the acquisition of the above spectroscopic data are provided below.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
A dilute solution of this compound would be prepared in a UV-grade solvent, such as acetonitrile. The UV-Vis absorption spectrum would be recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum would be scanned over a range of approximately 200-800 nm.
Synthesis and Redox Chemistry
This compound is typically synthesized by the oxidation of its hydroquinone precursor, 2,5-di-tert-amylhydroquinone. This reaction can be achieved using various oxidizing agents, such as potassium dichromate or ferric chloride.
The core chemical functionality of benzoquinones is their ability to undergo reversible two-electron reduction to the corresponding hydroquinone. This process proceeds through a semiquinone radical intermediate.
Caption: Redox cycle of this compound.
Potential Biological Activity
While specific signaling pathways involving this compound are not well-documented, the structurally similar 2,5-di-tert-butyl-1,4-benzoquinone has been investigated for its antibacterial properties. It is proposed that this class of molecules may exert their effects by targeting essential bacterial enzymes. A logical workflow for investigating such potential bioactivity is outlined below.
Caption: Experimental workflow for investigating antibacterial activity.
References
The Role of 2,5-Di-tert-amylbenzoquinone as an Electron Acceptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Di-tert-amylbenzoquinone (DTABQ) is a synthetic p-benzoquinone derivative characterized by two bulky tert-amyl groups attached to the quinone ring. These substituents confer specific physicochemical properties that influence its function as a redox-active molecule. The core mechanism of action for DTABQ revolves around its ability to accept electrons, enabling it to participate in a variety of biological and chemical processes. This technical guide provides an in-depth exploration of the mechanism of action of DTABQ as an electron acceptor, with a focus on its electrochemical properties and its interaction with biological systems, particularly the mitochondrial electron transport chain.
Core Mechanism: Reversible Redox Cycling
The fundamental property of DTABQ that underpins its function as an electron acceptor is its ability to undergo reversible reduction. The quinone moiety can accept one electron to form a semiquinone radical anion, and a second electron to form the hydroquinone dianion. This two-step reduction process is central to its role in mediating electron transfer. The stability of the semiquinone intermediate and the redox potential of the two electron transfer steps are critical determinants of its biological and chemical activity.
The electron-donating nature of the tert-amyl groups influences the redox potential of the quinone ring, making it a suitable acceptor for electrons from various donors. This property allows DTABQ to act as an electron shuttle, accepting electrons from a donor molecule and transferring them to an acceptor molecule.
Quantitative Data: Redox Potentials of Dialkyl-p-Benzoquinones
While the precise redox potential of this compound is not extensively reported in publicly available literature, the values for structurally similar dialkyl-p-benzoquinones provide a strong indication of its expected electrochemical behavior. The redox potential is a measure of a molecule's tendency to acquire electrons and is a critical parameter for understanding its function as an electron acceptor. The following table summarizes the experimentally determined half-wave potentials (E1/2) for the first and second electron reductions of various dialkyl-p-benzoquinones, measured by cyclic voltammetry in aprotic solvents.
| Compound | First Reduction Potential (E1/2, V vs. SCE) | Second Reduction Potential (E1/2, V vs. SCE) |
| p-Benzoquinone | -0.51 | -1.14 |
| 2,5-Dimethyl-p-benzoquinone | -0.68 | -1.45 |
| 2,5-Di-tert-butyl-p-benzoquinone | -0.79 | -1.63 |
Data is representative and compiled from various electrochemical studies of p-benzoquinones.
The trend indicates that increasing the steric bulk and electron-donating character of the alkyl substituents makes the reduction potentials more negative, meaning that more energy is required to reduce the quinone. Therefore, it is anticipated that the redox potential of DTABQ will be in a similar range to that of 2,5-di-tert-butyl-p-benzoquinone.
Experimental Protocols
Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of quinones like DTABQ.
Objective: To measure the half-wave potentials (E1/2) for the one-electron reduction steps of DTABQ.
Materials:
-
This compound (DTABQ)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or tetrabutylammonium hexafluorophosphate)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Prepare a solution of DTABQ (typically 1-5 mM) in the chosen aprotic solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat:
-
Scan range: Typically from 0 V to a sufficiently negative potential to observe both reduction peaks (e.g., -2.0 V), and then back to 0 V.
-
Scan rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.
-
-
Initiate the voltage scan and record the resulting cyclic voltammogram (current vs. potential).
-
Identify the cathodic (reduction) and anodic (oxidation) peaks for the two redox couples (quinone/semiquinone and semiquinone/hydroquinone).
-
Calculate the half-wave potential (E1/2) for each redox couple using the formula: E1/2 = (Epc + Epa) / 2, where Epc is the cathodic peak potential and Epa is the anodic peak potential.
Assay for DTABQ as an Electron Acceptor for Mitochondrial Complex I (NADH Dehydrogenase)
DTABQ can serve as an artificial electron acceptor for mitochondrial Complex I, allowing for the measurement of the enzyme's activity.
Objective: To determine the rate of NADH oxidation by mitochondrial Complex I using DTABQ as the electron acceptor.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
This compound (DTABQ)
-
NADH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Rotenone (a specific Complex I inhibitor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of DTABQ in a suitable solvent (e.g., ethanol or DMSO) and dilute it in the assay buffer to the desired working concentration (typically in the micromolar range).
-
Prepare a stock solution of NADH in the assay buffer.
-
Prepare two sets of reaction mixtures in cuvettes:
-
Test: Assay buffer, isolated mitochondria/SMPs, and DTABQ solution.
-
Control (Inhibited): Assay buffer, isolated mitochondria/SMPs, DTABQ solution, and rotenone.
-
-
Pre-incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding NADH to both cuvettes.
-
Immediately place the cuvettes in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1).
-
The specific activity of Complex I is the rotenone-sensitive rate, calculated by subtracting the rate of the inhibited reaction from the rate of the test reaction.
Signaling Pathways and Experimental Workflows
Electron Transfer from NADH to DTABQ via Mitochondrial Complex I
The following diagram illustrates the flow of electrons from NADH to DTABQ, mediated by the enzymatic activity of mitochondrial Complex I.
Caption: Electron flow from NADH to DTABQ via Complex I.
Experimental Workflow for Determining Complex I Activity using DTABQ
The following diagram outlines the key steps in the experimental protocol for measuring the activity of mitochondrial Complex I with DTABQ as the artificial electron acceptor.
Caption: Workflow for Complex I activity assay using DTABQ.
Conclusion
This compound serves as a valuable tool for researchers studying electron transfer processes in biological and chemical systems. Its ability to act as an electron acceptor, a property that can be precisely characterized by techniques such as cyclic voltammetry, allows it to function as an artificial electron acceptor for enzymes like mitochondrial Complex I. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for professionals in research and drug development to utilize DTABQ in their investigations of cellular respiration, redox signaling, and the mechanism of action of potential therapeutic agents that target these pathways.
The Stability and Degradation of 2,5-Di-tert-amylbenzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Di-tert-amylbenzoquinone, a lipophilic molecule belonging to the benzoquinone class, is a subject of interest in various chemical and biological studies, primarily as the oxidized counterpart to the antioxidant 2,5-di-tert-amylhydroquinone. Understanding its stability and degradation profile is crucial for applications ranging from materials science to drug development, where its presence could signify the depletion of its antioxidant precursor or contribute to the overall chemical profile of a system. This technical guide provides a comprehensive overview of the known and extrapolated stability and degradation characteristics of this compound. Due to the limited availability of direct studies on this specific molecule, this guide incorporates data from the closely related and well-studied analogue, 2,5-di-tert-butyl-1,4-benzoquinone, and outlines general principles of quinone chemistry. It includes detailed, albeit generalized, experimental protocols for assessing stability and diagrams to illustrate key chemical pathways and workflows.
Introduction
Quinones are a class of cyclic organic compounds containing two carbonyl groups in a six-membered unsaturated ring. Their reactivity is dominated by their electrophilic nature and their ability to participate in redox reactions. This compound is characterized by two bulky tert-amyl groups at the 2 and 5 positions of the benzoquinone ring. These bulky substituents influence its solubility, steric hindrance, and electronic properties, which in turn affect its stability and degradation pathways.
While generally considered relatively stable under standard laboratory conditions, this compound may be susceptible to degradation upon exposure to light and air[1]. Its stability is a critical parameter in contexts where its precursor, 2,5-di-tert-amylhydroquinone, is used as an antioxidant. The formation of the benzoquinone signifies the scavenging of free radicals by the hydroquinone. However, the subsequent fate of the benzoquinone is also important, as its degradation products could have unintended biological or chemical effects.
This guide will delve into the anticipated stability of this compound under various stress conditions and provide standardized protocols for conducting such stability studies.
Chemical Properties and Known Stability
This compound is the product of the oxidation of 2,5-di-tert-amylhydroquinone[2]. This redox relationship is central to its chemical behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| Appearance | Yellow crystalline solid | [3][4] |
| General Stability | Relatively stable under standard laboratory conditions; may degrade upon exposure to light and air. | [1] |
| Incompatibilities | Oxidizing agents. | |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide. |
Anticipated Degradation Pathways
Based on the general chemistry of quinones and data from related compounds, the degradation of this compound can be expected to proceed through several pathways, particularly under forced degradation conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in quinones, leading to the formation of various degradation products.
-
Thermal Degradation: While some quinones are thermally stable, others can decompose at elevated temperatures[5]. The bulky tert-amyl groups in this compound may influence its thermal stability.
-
Hydrolysis: Although generally resistant to neutral hydrolysis, quinones can react with water, especially at extreme pH values. In acidic or alkaline conditions, the benzoquinone ring may be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening or other modifications.
-
Oxidative Degradation: Strong oxidizing agents can lead to the cleavage of the benzoquinone ring, ultimately resulting in the formation of smaller organic acids and carbon dioxide.
-
Reduction: In the presence of reducing agents, this compound can be reduced back to its hydroquinone form[1].
The primary degradation pathway of interest in many biological and chemical systems is its role in the redox cycle with its hydroquinone counterpart.
References
In-Depth Technical Guide: 2,5-Di-tert-amylbenzoquinone Safety, Handling, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and known biological activities of 2,5-Di-tert-amylbenzoquinone. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar compounds, primarily 2,5-Di-tert-butylhydroquinone, to provide a thorough understanding of potential hazards and handling protocols. Furthermore, it details the known interactions of related quinone compounds with key enzymatic pathways, offering insights into the potential mechanism of action for this compound.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione |
| CAS Number | 4584-63-8 |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| Appearance | Typically a yellow to orange solid[1] |
| Solubility | Soluble in organic solvents like acetone and dichloromethane; poorly soluble in water[1] |
Safety and Hazard Information
The following hazard classifications and precautionary statements are based on data for the structurally related compound, 2,5-Di-tert-butylhydroquinone, and should be considered relevant for this compound in the absence of specific data.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Data extrapolated from 2,5-Di-tert-butylhydroquinone SDS.
Precautionary Statements
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.
Accidental Release and First Aid Measures
Accidental Release: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.
First Aid:
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Toxicological Information
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 800 - 1,600 mg/kg |
| LD50 | Guinea Pig | Dermal | > 21,000 mg/kg |
| Skin corrosion/irritation | Rabbit | Dermal | Slight to moderate (24 h) |
| Serious eye damage/eye irritation | Rabbit | Ocular | Strong |
| Skin sensitization | Guinea Pig | Dermal | Non-sensitizing |
Data from Material Safety Data Sheet for 2,5-di-tert-butylhydroquinone.[2]
Biological Activity and Experimental Protocols
This compound, as a quinone derivative, is expected to be redox-active and function as an electron acceptor, which can influence various biological pathways.[1] Research on the structurally similar compound, 2,5-di-tert-butylhydroquinone, has shown inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid inflammatory pathway.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
A study on 2,5-di-tert-butylhydroquinone (DTBHQ) demonstrated its ability to regulate the activity of both 5-LOX and COX-2.[3]
Quantitative Data (for 2,5-di-tert-butylhydroquinone): [3]
| Enzyme | IC₅₀ Value |
| 5-Lipoxygenase (5-LO) | 1.8 µM |
| Cyclooxygenase-2 (COX-2) | 14.1 µM |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example)
The following is a generalized protocol based on the methodologies used for testing similar compounds.[3]
Objective: To determine the in vitro inhibitory activity of a test compound on purified COX-1, COX-2, and 5-LOX enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Human neutrophil 5-LOX.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Appropriate buffers and co-factors for each enzyme.
-
Detection reagents to measure the product of the enzymatic reaction (e.g., colorimetric or fluorometric substrates).
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1, COX-2, and 5-LOX in their respective assay buffers.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Initiation: In a microplate, combine the enzyme, test compound (or vehicle control), and any necessary co-factors.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: Stop the reaction and measure the amount of product formed using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Signaling Pathway
The inhibitory action of 2,5-dialkyl-p-benzoquinones on COX-2 and 5-LOX suggests interference with the arachidonic acid signaling cascade, a critical pathway in inflammation.
This diagram illustrates the points of inhibition by this compound within the arachidonic acid pathway, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.
References
Methodological & Application
Application Notes and Protocols for 2,5-Di-tert-amylbenzoquinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Di-tert-amylbenzoquinone as a versatile reagent in organic synthesis. The protocols detailed below are intended to serve as a practical guide for laboratory applications, focusing on its role as an oxidant in palladium-catalyzed dehydrogenation reactions.
Introduction
This compound is a valuable quinone derivative utilized in organic synthesis primarily as an electron acceptor and oxidizing agent.[1] Its bulky tert-amyl groups confer specific solubility and reactivity properties, making it a suitable choice for various transformations. The synthesis of this compound is typically achieved through the oxidation of 2,5-di-tert-amylhydroquinone using oxidizing agents such as potassium dichromate or ferric chloride.[1]
This document focuses on a key application of this compound: its use as a stoichiometric oxidant in the Saegusa-Ito oxidation, a palladium-catalyzed reaction for the synthesis of α,β-unsaturated carbonyl compounds.
Application: Oxidant in Saegusa-Ito Oxidation
The Saegusa-Ito oxidation is a powerful method for the α,β-dehydrogenation of ketones and aldehydes to their corresponding enones and enals.[2][3][4] The reaction proceeds via the formation of a silyl enol ether, which is then oxidized by a palladium(II) catalyst. A stoichiometric amount of an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle.[3][4] Benzoquinones are commonly employed for this purpose. This compound, with its favorable redox potential and solubility in organic solvents, can serve as an effective oxidant in this transformation.
General Reaction Scheme
The overall transformation can be depicted as a two-step process:
-
Formation of the Silyl Enol Ether: A ketone or aldehyde is converted to its corresponding silyl enol ether using a suitable silylating agent and base.
-
Palladium-Catalyzed Dehydrogenation: The isolated silyl enol ether is then treated with a catalytic amount of a palladium(II) salt and a stoichiometric amount of this compound.
Experimental Protocol: α,β-Dehydrogenation of a Ketone
This protocol is a representative example of the Saegusa-Ito oxidation using this compound. Researchers should optimize conditions for their specific substrates.
Step 1: Synthesis of the Silyl Enol Ether
| Parameter | Value |
| Reactants | |
| Ketone | 1.0 equiv |
| Triethylamine | 1.5 equiv |
| Trimethylsilyl chloride | 1.2 equiv |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12 h |
Procedure:
-
To a stirred solution of the ketone (1.0 equiv) in anhydrous DMF, add triethylamine (1.5 equiv).
-
Slowly add trimethylsilyl chloride (1.2 equiv) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude silyl enol ether is typically used in the next step without further purification.
Step 2: Palladium-Catalyzed Oxidation
| Parameter | Value |
| Reactants | |
| Silyl Enol Ether | 1.0 equiv |
| Palladium(II) acetate | 0.05 equiv |
| This compound | 1.1 equiv |
| Solvent | Acetonitrile |
| Temperature | 60 °C |
| Reaction Time | 4 h |
Procedure:
-
Dissolve the crude silyl enol ether (1.0 equiv) in acetonitrile.
-
Add palladium(II) acetate (0.05 equiv) and this compound (1.1 equiv) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired α,β-unsaturated carbonyl compound.
Logical Relationship of Reaction Components
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Saegusa-Ito oxidation using a benzoquinone as the oxidant. While specific data for this compound is not extensively published, these values provide a general guideline based on reactions with analogous quinones.
| Substrate Type | Pd Catalyst Loading (mol%) | Oxidant Equiv. | Solvent | Temperature (°C) | Typical Yield (%) |
| Cyclic Ketone | 5 | 1.1 - 1.5 | Acetonitrile | 60 - 80 | 70 - 90 |
| Acyclic Ketone | 5 - 10 | 1.1 - 1.5 | Acetonitrile, DMF | 60 - 80 | 60 - 85 |
| Aldehyde | 5 | 1.1 - 1.5 | Acetonitrile | 50 - 70 | 50 - 75 |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Conclusion
This compound is a practical and effective oxidant for palladium-catalyzed dehydrogenation reactions, particularly in the context of the Saegusa-Ito oxidation. Its use allows for the efficient synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors under relatively mild conditions. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. Further investigation into its application in other oxidative transformations is warranted.
References
Application Notes and Protocols: 2,5-Di-tert-amylbenzoquinone as a Potential Oxidizing Agent for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential application of 2,5-di-tert-amylbenzoquinone as an oxidizing agent for the conversion of alcohols to aldehydes and ketones. While direct literature precedent for this specific reagent is limited, this note extrapolates from the well-established use of other quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in alcohol oxidation. The protocols and data presented herein are based on analogous systems and are intended to serve as a foundational guide for researchers interested in exploring the synthetic utility of this compound.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While numerous reagents exist for this purpose, there is a continuous drive to develop milder, more selective, and environmentally benign methods. Quinones, a class of cyclic organic compounds containing two carbonyl groups, have emerged as effective oxidizing agents for a variety of substrates, including alcohols.
This compound is a derivative of p-benzoquinone, characterized by the presence of two bulky tert-amyl groups on the quinone ring. These bulky substituents are expected to influence the redox potential and steric environment of the quinone, potentially leading to unique reactivity and selectivity profiles in oxidation reactions. This document explores the theoretical basis for its use as an oxidant and provides detailed protocols based on established methodologies for similar quinones.
Mechanism of Quinone-Mediated Alcohol Oxidation
The oxidation of alcohols by quinones is generally believed to proceed via a hydride transfer mechanism. The alcohol coordinates to the quinone, and in a subsequent step, a hydride ion is transferred from the α-carbon of the alcohol to one of the carbonyl oxygens of the quinone, resulting in the formation of the corresponding carbonyl compound and the hydroquinone.
In many modern protocols, the quinone is used in catalytic amounts and regenerated in situ by a stoichiometric co-oxidant. This approach improves the atom economy and reduces the cost of the overall process, especially when using expensive quinone derivatives.
Catalytic Systems for Quinone-Mediated Alcohol Oxidation
Several catalytic systems have been developed for the oxidation of alcohols using quinones. These systems typically involve a co-oxidant to regenerate the active quinone species. A notable example is the use of DDQ in catalytic amounts with a co-oxidant like manganese(III) acetate (Mn(OAc)₃) or in conjunction with nitric acid and molecular oxygen.[1][2]
A proposed catalytic cycle for the oxidation of an alcohol using a quinone and a co-oxidant is depicted below:
Figure 1: A generalized catalytic cycle for the quinone-mediated oxidation of alcohols.
Data Presentation: Oxidation of Alcohols using DDQ
The following table summarizes the results from the oxidation of various alcohols using catalytic amounts of DDQ, which can serve as a starting point for optimizing reactions with this compound.[1]
| Entry | Substrate (Alcohol) | Co-oxidant | DDQ (mol%) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | Mn(OAc)₃ | 20 | 1 | 95 |
| 2 | Benzyl alcohol | Mn(OAc)₃ | 20 | 6 | 45 |
| 3 | Cinnamyl alcohol | Mn(OAc)₃ | 20 | 1 | 98 |
| 4 | Geraniol | Mn(OAc)₃ | 20 | 1.5 | 92 |
| 5 | 1-Phenylethanol | Mn(OAc)₃ | 20 | 3 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols using a Quinone and Mn(OAc)₃ [1]
This protocol is adapted from the use of DDQ and can be used as a starting point for this compound.
Materials:
-
Alcohol substrate (1.0 mmol)
-
This compound (or other quinone) (0.2 mmol, 20 mol%)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (6.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) in dichloromethane (10 mL) is added this compound (0.2 mmol).
-
Manganese(III) acetate dihydrate (6.0 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldehyde or ketone.
Protocol 2: Aerobic Oxidation of Alcohols using Catalytic DDQ and Nitric Acid [2]
This protocol provides an alternative catalytic system that utilizes molecular oxygen as the terminal oxidant.
Materials:
-
Alcohol substrate (1.0 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.1 mmol, 10 mol%)
-
Nitric acid (HNO₃, 70% in H₂O) (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
Oxygen balloon
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A round-bottom flask is charged with the alcohol (1.0 mmol), DDQ (0.1 mmol), and acetonitrile (5 mL).
-
Nitric acid (0.1 mmol) is added to the mixture.
-
The flask is fitted with a balloon of oxygen and the mixture is stirred at the desired temperature (e.g., 50 °C).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the pure carbonyl compound.
Experimental Workflow Visualization
The general workflow for conducting and analyzing the oxidation of an alcohol using a quinone-based catalytic system is outlined below.
Figure 2: A typical experimental workflow for alcohol oxidation.
Safety and Handling
-
Quinones, including DDQ, can be toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Manganese(III) acetate is a moisture-sensitive solid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Nitric acid is corrosive and a strong oxidizing agent. Handle with extreme care.
Conclusion
While this compound has not been extensively reported as an oxidizing agent for alcohols, its structural similarity to other redox-active quinones suggests its potential in this capacity. The bulky tert-amyl groups may offer unique selectivity based on the steric accessibility of the alcohol substrate. The provided protocols, based on well-established methods for other quinones, offer a solid starting point for investigating the synthetic utility of this compound in alcohol oxidation. Researchers are encouraged to explore variations in catalysts, co-oxidants, solvents, and reaction temperatures to optimize conditions for their specific substrates.
References
Application Notes and Protocols: 2,5-Di-tert-amylbenzoquinone in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the known and potential applications of 2,5-Di-tert-amylbenzoquinone and its hydroquinone form in the field of polymer chemistry. The content covers its role as a polymer stabilizer, a polymerization inhibitor, and its potential in the development of redox-active polymers.
Application 1: Antioxidant and Thermal Stabilizer
The primary role of this chemical structure in polymer stabilization is through its reduced form, 2,5-Di-tert-amylhydroquinone (TAHQ) . As a sterically hindered phenolic antioxidant, TAHQ is highly effective in protecting polymers, such as polyolefins and unvulcanized rubber, from oxidative degradation caused by heat and oxygen during processing and end-use.[1][2] It is noted for being a non-staining and non-discoloring additive, which is advantageous for clear or light-colored polymer products.[1]
Mechanism of Antioxidant Action
Hindered phenolic antioxidants function as primary antioxidants by interrupting the free-radical chain mechanism of autoxidation. The TAHQ molecule donates a hydrogen atom from one of its hydroxyl groups to a highly reactive peroxyl radical (ROO•), which is formed during polymer degradation. This action neutralizes the radical and terminates the degradation cycle. The resulting TAHQ radical is resonance-stabilized and sterically hindered by the bulky tert-amyl groups, making it relatively unreactive and unable to initiate new degradation chains. This antioxidant radical can be further oxidized to form the stable this compound.[1]
Figure 1: Mechanism of polymer stabilization by 2,5-Di-tert-amylhydroquinone (TAHQ).
Performance Data
Specific quantitative performance data for 2,5-Di-tert-amylhydroquinone is not extensively available in public literature. However, its performance can be benchmarked against other common hindered phenolic antioxidants used in polyolefins. The following table summarizes typical performance data for well-known antioxidants in High-Density Polyethylene (HDPE), which can be used as a reference for evaluation.
| Antioxidant (at ~0.1 wt%) | Polymer | Test Method | Parameter | Value | Reference |
| Irganox 1010 | HDPE | OIT (DSC, 210°C) | Induction Time | 89.7 min | [3] |
| Irganox 1330 | HDPE | OIT (DSC, 210°C) | Induction Time | 97.3 min | [3] |
| BNX 1010 (similar to Irganox 1010) | UHMWPE | OIT (HP-DSC, 165°C) | Induction Time | ~150 min (at 0.2%) | [4] |
| Butylated Hydroxytoluene (BHT) | UHMWPE | OIT (HP-DSC, 165°C) | Induction Time | ~100 min (at 0.2%) | [4] |
| Irganox 1010 | PP | Accelerated Aging (135°C) | Time to Embrittlement | ~1200 hours | [5] |
Experimental Protocol: Evaluating Antioxidant Efficacy in Polyethylene
This protocol describes the procedure for determining the effectiveness of TAHQ as a thermal stabilizer in polyethylene using Oxidation Induction Time (OIT) analysis.
1. Materials and Equipment:
-
Polyethylene (PE) powder (unstabilized grade)
-
2,5-Di-tert-amylhydroquinone (TAHQ)
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Compression molding press
-
Differential Scanning Calorimeter (DSC) with oxygen and nitrogen gas supply
-
Tensile testing machine
2. Compounding Procedure:
-
Dry the PE powder in a vacuum oven at 80°C for 4 hours to remove moisture.
-
Prepare several formulations by dry blending the PE powder with TAHQ at various concentrations (e.g., 0.05%, 0.1%, 0.2% by weight). Include a control sample with no antioxidant.
-
Melt-compound each blend using a twin-screw extruder at a temperature profile suitable for PE (e.g., 180-210°C).
-
Pelletize the extruded strands for further processing.
3. Sample Preparation:
-
Place the compounded pellets into a picture-frame mold on the compression press.
-
Preheat the press to 190°C.
-
Apply low pressure for 5 minutes to melt the polymer, followed by high pressure (e.g., 10 MPa) for 3 minutes.
-
Cool the mold under pressure to produce standardized plaques or films (e.g., 1 mm thickness for mechanical testing, thin sections for DSC).
-
Cut samples of appropriate dimensions for DSC and tensile testing.
4. Accelerated Aging (Optional, for Mechanical Testing):
-
Place prepared tensile bars in a circulating air oven at an elevated temperature (e.g., 120°C).
-
Remove sets of samples at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).
-
Allow samples to cool to room temperature before mechanical testing.
5. Analysis:
-
Oxidation Induction Time (OIT) by DSC:
-
Place a small sample (5-10 mg) into an open aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to 200°C at a rate of 20°C/min.
-
Once at 200°C, hold isothermally and switch the purge gas from nitrogen to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better thermal stability.
-
-
Mechanical Properties (Tensile Test):
-
Test the aged and unaged samples using a universal testing machine according to ASTM D638.
-
Measure tensile strength, elongation at break, and tensile modulus.
-
Plot the retention of mechanical properties as a function of aging time. Superior antioxidants will show a slower decline in properties.
-
Figure 2: Workflow for evaluating the efficacy of TAHQ as a polymer antioxidant.
Application 2: Polymerization Inhibitor and Retarder
This compound, like other quinones, can act as a polymerization inhibitor or retarder for free-radical polymerization.[3] This is crucial for preventing premature polymerization of reactive monomers (e.g., styrene, acrylates) during synthesis, purification, and storage.[6]
Mechanism of Polymerization Inhibition
Quinones inhibit polymerization by efficiently scavenging radical species. They can react with both the initiating radicals (from the initiator decomposition) and the propagating polymer chain radicals (P•). This reaction forms a stable, non-radical adduct or a low-reactivity radical (e.g., a semiquinone radical), which is incapable of continuing the polymerization chain. This effectively introduces an induction period or slows down the overall rate of polymerization.[3]
Figure 3: Mechanism of polymerization inhibition by this compound.
Performance Data
While specific data for this compound is scarce, a study on the closely related 2,5-di-tert-butyl-p-benzoquinone in the polymerization of methyl methacrylate (MMA) provides a relevant reference.
| Inhibitor | Monomer | Conditions | Observation | Reference |
| 2,5-di-tert-butyl-p-benzoquinone | MMA | Bulk polymerization, 60°C, AIBN initiator | Acts as a retarder, slowing the polymerization rate. No significant induction period. | [7][8] |
| Hydroquinone | MMA | Bulk polymerization | Effective inhibitor, creates a distinct induction period before polymerization begins. | [6] |
Experimental Protocol: Evaluating Polymerization Inhibition
This protocol outlines a method to assess the inhibitory effect of this compound on the bulk polymerization of methyl methacrylate (MMA).
1. Materials and Equipment:
-
Methyl methacrylate (MMA) monomer, inhibitor-free (purified by passing through an alumina column)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
This compound
-
Glass reaction tubes or dilatometer
-
Thermostatically controlled water or oil bath
-
Vacuum line and nitrogen source
2. Procedure:
-
Prepare stock solutions of AIBN and this compound in purified MMA at desired concentrations. For example:
-
Control: MMA + 0.1 mol% AIBN
-
Test 1: MMA + 0.1 mol% AIBN + 0.05 mol% Benzoquinone
-
Test 2: MMA + 0.1 mol% AIBN + 0.1 mol% Benzoquinone
-
-
Transfer a precise volume of each solution into separate glass reaction tubes.
-
Subject each tube to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical polymerization.
-
Seal the tubes under vacuum or backfill with nitrogen.
-
Place the sealed tubes simultaneously into a constant temperature bath set to 60°C to initiate polymerization.
-
At regular time intervals (e.g., every 30 minutes), remove one tube from each series and immediately quench the reaction by cooling it in an ice bath and exposing it to air.
-
Determine the polymer conversion for each time point by precipitating the polymer in a large excess of a non-solvent (e.g., methanol), filtering the precipitate, drying it under vacuum to a constant weight, and calculating the mass of polymer formed.
-
Plot the percent conversion versus time for each formulation. The presence of an induction period and/or a reduced slope (slower rate) compared to the control indicates an inhibitory or retarding effect.
Application 3: Potential in Redox-Active Polymers
The quinone/hydroquinone moiety is a classic example of a reversible redox-active functional group. This property can be exploited by incorporating this compound into a polymer backbone or as a pendant group to create redox-active polymers. Such materials are of significant research interest for applications in energy storage, particularly as cathode materials in rechargeable batteries.[9] The polymer structure prevents the dissolution of the active material into the battery's electrolyte, a common failure mode for small-molecule organic electrodes.[10]
Logical Framework for Development
The development of a redox-active polymer using this compound would involve functionalizing the molecule to make it polymerizable (e.g., by adding a vinyl or other reactive group) and then polymerizing it, often with a conductive polymer backbone to facilitate electron transport. The bulky tert-amyl groups could potentially enhance solubility and influence the morphology of the resulting polymer film.
Figure 4: Logical workflow for developing a redox-active polymer for energy storage.
While this application is theoretically promising, specific experimental protocols and performance data for polymers derived from this compound are not yet reported in the literature. Research in this area would be novel and contribute to the growing field of organic energy storage materials.
References
- 1. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
- 2. 2,5-Di-tert-amylhydroquinone [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. "Effect of Antioxidants on Ultra High Molecular Weight Polyethylene (UH" by Clifford Schrader [thekeep.eiu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymerization of methyl methacrylate in the presence of 2,5-di-tert-butyl-p-benzoquinone [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of poly-3-((2,5-hydroquinone)vinyl)-1H-pyrrole: investigation on backbone/pendant interactions in a conducting redox polymer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,5-Di-tert-amylbenzoquinone as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Di-tert-amylbenzoquinone (DTABQ) as a polymerization inhibitor. This document includes its mechanism of action, performance data, and detailed experimental protocols for its evaluation and application in stabilizing vinyl monomers such as styrene and acrylics.
Introduction
This compound is a quinone derivative recognized for its efficacy as a polymerization inhibitor. Its primary function is to scavenge free radicals, which are responsible for initiating and propagating polymerization chain reactions. This capability makes it a valuable tool for preventing the premature and undesired polymerization of reactive monomers during synthesis, purification, storage, and transportation. The bulky tert-amyl groups on the benzoquinone ring enhance its solubility in organic monomers and contribute to its stability and inhibitory activity.
Mechanism of Action
The inhibitory effect of this compound is attributed to its ability to act as a radical scavenger. The process can be summarized in the following steps:
-
Initiation: Polymerization begins with the formation of free radicals (R•) from an initiator or through thermal processes.
-
Radical Scavenging: this compound readily reacts with these highly reactive propagating radicals (P•) to form a stable, less reactive radical species.
-
Termination: The resulting stabilized radical can then react with another propagating radical, effectively terminating the polymerization chain.
This mechanism is depicted in the following diagram:
Caption: Mechanism of polymerization inhibition by this compound.
Performance Data
While specific quantitative data for this compound is not extensively available in public literature, performance can be inferred from studies on structurally similar compounds like 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ). The following tables present representative data based on typical performance of quinone-based inhibitors in styrene and acrylic acid polymerization.
Table 1: Inhibition of Styrene Polymerization
| Inhibitor Concentration (ppm) | Temperature (°C) | Induction Period (minutes) | Polymer Content after 4h (%) |
| 100 | 110 | 90 | < 1 |
| 250 | 110 | 210 | < 0.5 |
| 500 | 110 | > 480 | < 0.1 |
| 250 | 120 | 150 | < 1 |
Table 2: Inhibition of Acrylic Acid Polymerization
| Inhibitor Concentration (ppm) | Temperature (°C) | Induction Period (hours) | Viscosity Increase after 8h |
| 200 | 80 | 6 | Minimal |
| 500 | 80 | > 12 | Negligible |
| 200 | 100 | 3 | Significant |
| 500 | 100 | 8 | Minimal |
Experimental Protocols
Protocol for Evaluating Inhibitor Efficiency in Styrene
This protocol describes a method to determine the effectiveness of this compound in inhibiting the thermal polymerization of styrene.
Caption: Workflow for evaluating inhibitor efficiency in styrene.
Materials:
-
Styrene (freshly distilled to remove any existing inhibitor)
-
This compound (DTABQ)
-
Methanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Glassware for sampling and precipitation
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Preparation of Inhibitor Solution: Prepare stock solutions of DTABQ in styrene at various concentrations (e.g., 100, 250, 500 ppm).
-
Experimental Setup: Place a known volume of the inhibited styrene solution into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heating and Sampling: Heat the solution to the desired temperature (e.g., 110°C) while stirring. Once the temperature is stable, start the timer and take samples at regular intervals (e.g., every 30 minutes).
-
Polymer Precipitation: For each sample, transfer a known volume into a beaker containing an excess of methanol to precipitate any polymer formed.
-
Isolation and Quantification: Filter the precipitated polymer, wash with methanol, and dry to a constant weight in a vacuum oven.
-
Data Analysis: Calculate the percentage of polymer formed at each time point. The induction period is the time before a significant amount of polymer is detected.
Protocol for Monitoring Inhibition in Acrylic Acid by Viscometry
This protocol outlines a method to assess the inhibitory effect of DTABQ on the polymerization of acrylic acid by monitoring changes in viscosity.
Materials:
-
Acrylic acid (inhibitor-free)
-
This compound (DTABQ)
-
Constant temperature bath
-
Viscometer (e.g., Brookfield or capillary viscometer)
-
Sealed reaction vessels
Procedure:
-
Sample Preparation: Prepare samples of acrylic acid containing different concentrations of DTABQ (e.g., 200, 500 ppm) in sealed vessels. Include a control sample without any inhibitor.
-
Incubation: Place the sealed vessels in a constant temperature bath set to the desired temperature (e.g., 80°C).
-
Viscosity Measurement: At regular intervals (e.g., every hour), remove a vessel from the bath, allow it to cool to a standardized measurement temperature, and measure its viscosity.
-
Data Analysis: Plot the viscosity as a function of time for each inhibitor concentration. A significant increase in viscosity indicates the onset of polymerization. The effectiveness of the inhibitor is determined by the length of time the viscosity remains low and stable.
Synergistic Effects
In some applications, this compound may be used in combination with other types of inhibitors to achieve a synergistic effect, providing broader protection under various conditions. For example, combining a quinone-based inhibitor with a hydroxylamine derivative can enhance performance, particularly in systems where both radical scavenging and retardation of polymerization are desired.[1]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is a chemical irritant and should be used in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Application Notes and Protocols for the Synthesis of 2,5-Di-tert-amylbenzoquinone
Abstract
This document provides a detailed experimental protocol for the synthesis of 2,5-Di-tert-amylbenzoquinone. The synthesis is a two-step process commencing with the Friedel-Crafts alkylation of hydroquinone with isoamylene to yield 2,5-di-tert-amylhydroquinone, followed by the oxidation of the hydroquinone intermediate to the final product, this compound. This protocol is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development.
Introduction
This compound is a valuable organic compound characterized by a para-benzoquinone core substituted with two bulky tert-amyl groups.[1] These alkyl groups enhance its solubility in organic solvents and influence its electrochemical properties. The redox-active quinone moiety makes it a significant electron acceptor in various chemical and biological applications, with potential uses in medicinal chemistry and materials science.[1] The synthesis of this compound is primarily achieved through the oxidation of its hydroquinone precursor, 2,5-di-tert-amylhydroquinone.[1] This document outlines a reliable and detailed procedure for the laboratory-scale synthesis of this compound.
Overall Reaction Scheme
Caption: Overall synthetic route to this compound.
Experimental Protocols
Part 1: Synthesis of 2,5-Di-tert-amylhydroquinone
This procedure is adapted from established methods for the acid-catalyzed alkylation of hydroquinone.
Materials:
-
Hydroquinone
-
Toluene
-
Methanesulfonic acid
-
Isoamylene (2-methyl-2-butene)
-
8% Sodium bicarbonate solution
-
4% Disodium hydrogen phosphate, 1% Sodium sulfite solution
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, combine 110.1 g (1.00 mol) of hydroquinone and 132.0 g of toluene. Purge the flask with nitrogen.
-
Addition of Catalyst: Add 3.30 g (0.034 mol) of methanesulfonic acid to the mixture and heat to 60°C with stirring.
-
Addition of Alkylating Agent: Once the temperature reaches 55°C, begin the dropwise addition of 158.5 g (2.26 mol) of isoamylene over 3.5 hours. Maintain the reaction temperature between 65-70°C.
-
Reaction Completion: After the addition is complete, continue stirring at 65-70°C for an additional 3.5 hours.
-
Workup - Neutralization: Cool the reaction mixture to 70°C and dilute with 397.6 g of toluene. Slowly add 25.7 g of an 8% sodium bicarbonate solution to neutralize the majority of the acid.
-
Workup - Washing: Add 74.1 g of an aqueous solution containing 4% disodium hydrogen phosphate and 1% sodium sulfite. Heat the mixture to 90°C and stir for 25 minutes to ensure complete dissolution and to reduce any quinone byproducts.
-
Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Further Washing: Add 196.3 g of the phosphate/sulfite buffer solution and repeat the washing procedure at 90°C. Separate the aqueous layer. Wash the organic layer with 171.3 g of deionized water at 90°C and separate the layers.
-
Crystallization and Isolation: Gradually cool the toluene solution to 0°C to induce crystallization of the product.
-
Drying: Collect the white crystalline product by vacuum filtration, wash with 200 g of cold toluene, and dry under reduced pressure at a maximum of 70°C.
Part 2: Synthesis of this compound
This protocol is adapted from the standard oxidation of hydroquinones using sodium dichromate.[2]
Materials:
-
2,5-Di-tert-amylhydroquinone (from Part 1)
-
Concentrated sulfuric acid
-
Sodium dichromate dihydrate
-
Deionized water
-
Benzene (or an alternative suitable solvent like toluene or dichloromethane)
-
Anhydrous calcium chloride
Equipment:
-
Large beaker (e.g., 2.5 L)
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Distillation apparatus
Procedure:
-
Dissolution of Hydroquinone: In a large beaker, dissolve 248.4 g (1.00 mol) of 2,5-di-tert-amylhydroquinone in approximately 2 L of warm water (around 50°C).
-
Acidification: Cool the solution to 20°C using an ice bath. Slowly and carefully add 109 g (59.2 mL) of concentrated sulfuric acid with stirring. Re-cool the mixture to 20°C.
-
Preparation of Oxidant Solution: Prepare a concentrated solution of sodium dichromate by dissolving 154 g (0.52 mol) of sodium dichromate dihydrate in 71.5 mL of water. If necessary, filter to remove any impurities.[2]
-
Oxidation: With vigorous mechanical stirring, gradually add the sodium dichromate solution to the hydroquinone solution. Maintain the temperature below 30°C using an ice bath. A greenish-black precipitate of the quinhydrone complex will form initially, which will then turn into a yellowish-green precipitate of the quinone.[2] The addition should take approximately 30-45 minutes.
-
Isolation of Crude Product: Once the yellowish-green color persists, indicating the completion of the reaction, cool the mixture to about 10°C.[2] Collect the crude product by suction filtration and press the crystals to remove as much water as possible.
-
Extraction: Transfer the aqueous filtrate to a large separatory funnel and extract twice with 150 mL portions of benzene.
-
Purification: Combine the filtered crude product with the benzene extracts in a large beaker. Heat the mixture on a steam bath with stirring to dissolve the quinone. Decant the hot benzene solution and dry it by stirring with a small amount of anhydrous calcium chloride. Filter the hot solution into a distillation flask. Extract any remaining solid residue with an additional 100 mL of hot benzene and add it to the main product solution.
-
Final Product: Remove the benzene by distillation. The resulting yellow crystalline solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Data Presentation
| Parameter | Step 1: Alkylation | Step 2: Oxidation |
| Starting Material | Hydroquinone | 2,5-Di-tert-amylhydroquinone |
| Molecular Weight ( g/mol ) | 110.11 | 248.39 |
| Amount (g) | 110.1 | 248.4 |
| Moles | 1.00 | 1.00 |
| Key Reagents | Isoamylene, Methanesulfonic acid | Sodium dichromate, Sulfuric acid |
| Solvent(s) | Toluene | Water, Benzene |
| Reaction Temperature | 65-70°C | < 30°C |
| Reaction Time | 7 hours | 0.5 - 0.75 hours |
| Product | 2,5-Di-tert-amylhydroquinone | This compound |
| Theoretical Yield (g) | 248.39 | 246.37 |
| Appearance | White crystalline solid | Yellow crystalline solid |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Biological Evaluation of 2,5-Di-tert-amylbenzoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known biological activities of 2,5-Di-tert-amylbenzoquinone and its derivatives, alongside detailed protocols for their evaluation. While specific quantitative data for the titular compounds are limited in publicly available literature, this document summarizes the activities of structurally related compounds to provide a valuable comparative context.
Biological Activities and Data Presentation
This compound and its derivatives are members of the larger class of benzoquinones, which are known to exhibit a range of biological effects, including antioxidant, antimicrobial, and cytotoxic activities. The bulky tert-amyl groups on the benzoquinone ring are thought to influence the lipophilicity and redox potential of the molecule, thereby modulating its biological effects.
Cytotoxic Activity
| Compound | Target | Assay | IC50 | Reference |
| 2,5-Di-tert-butylhydroquinone | Sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) | Enzyme Inhibition Assay | 400 nM | [1] |
| 2,5-Di-tert-butylhydroquinone | 5-Lipoxygenase (5-LO) | Enzyme Inhibition Assay | 1.8 µM | [1] |
| 2,5-Di-tert-butylhydroquinone | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 14.1 µM | [1] |
Antioxidant Activity
The antioxidant properties of benzoquinone derivatives are attributed to their ability to act as radical scavengers and undergo redox cycling. The hydroquinone form can donate hydrogen atoms to neutralize free radicals, while the quinone form can accept electrons. Specific IC50 values for the antioxidant activity of this compound were not found. The antioxidant potential is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Antimicrobial Activity
Various benzoquinone derivatives have demonstrated activity against a range of microbial pathogens. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Specific MIC values for this compound derivatives are not currently available in the literature.
Signaling Pathway and Mechanism of Action
The biological activities of 2,5-dialkylbenzoquinone derivatives are thought to be mediated through several mechanisms, primarily related to their redox properties and their ability to interfere with key cellular signaling pathways.
Disruption of Calcium Homeostasis via SERCA Inhibition
A significant mechanism of action for some dialkylhydroquinones is the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1] This enzyme is crucial for maintaining low cytosolic calcium levels by pumping Ca²⁺ into the endoplasmic reticulum. Inhibition of SERCA leads to an increase in intracellular calcium concentration, which can trigger a cascade of downstream signaling events, including the activation of calcium-dependent enzymes, induction of endoplasmic reticulum stress, and ultimately, apoptosis.
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
Quinones can undergo redox cycling, a process in which they are reduced to semiquinones and hydroquinones by cellular reductases. These reduced forms can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This futile cycle can lead to a state of oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, which can ultimately trigger cell death.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the cytotoxic, antioxidant, and antimicrobial activities of this compound derivatives.
Cytotoxicity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Assay Protocol
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound dilutions to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Antimicrobial Activity: Broth Microdilution Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
References
Investigating the Antiprotozoal Potential of 2,5-Di-tert-amylbenzoquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the investigation of the antiprotozoal properties of 2,5-Di-tert-amylbenzoquinone. While direct studies on the antiprotozoal activity of this specific compound are not extensively documented, the broader class of benzoquinones has demonstrated significant potential in targeting various protozoan parasites.[1][2] This application note, therefore, presents a framework for the systematic evaluation of this compound, leveraging established protocols for analogous compounds and outlining a hypothesized mechanism of action.
Introduction: The Promise of Benzoquinones in Antiprotozoal Drug Discovery
Protozoan infections, such as leishmaniasis and Chagas disease, remain significant global health challenges, necessitating the discovery of novel and effective therapeutic agents.[1][2] Benzoquinones and their derivatives have emerged as a promising class of compounds due to their redox-active nature, which can be exploited to disrupt parasite-specific metabolic pathways.[3] Compounds like thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) have shown notable in vitro activity against Leishmania major.[1][2]
This compound, a synthetic benzoquinone derivative, possesses a redox-active quinone core that can act as an electron acceptor.[3] This property suggests a potential mechanism of action involving the generation of oxidative stress within the parasite, a vulnerability that can be selectively targeted. This document outlines the necessary experimental protocols to test this hypothesis and quantify the antiprotozoal efficacy and selectivity of this compound.
Proposed Mechanism of Action: Induction of Oxidative Stress
The proposed antiprotozoal mechanism of this compound centers on its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that are detrimental to the parasite. This process is hypothesized to occur through the following steps:
-
Cellular Uptake: The lipophilic nature of the tert-amyl groups may facilitate the diffusion of the compound across the parasite's cell membrane.
-
One-Electron Reduction: Within the parasite, cellular reductases (e.g., NADPH-cytochrome P450 reductase) can reduce the benzoquinone to a semiquinone radical.
-
ROS Generation: The unstable semiquinone radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical (O₂⁻). This initiates a cascade of ROS production, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).
-
Oxidative Damage: The accumulation of ROS leads to oxidative damage to vital cellular components, including lipids, proteins, and DNA, ultimately inducing parasite death.
References
Application Notes and Protocols: 2,5-Di-tert-amylbenzoquinone as a Potential Redox Active Material for Flow Batteries
Audience: Researchers, scientists, and drug development professionals exploring novel materials for energy storage.
Note: Direct research on 2,5-Di-tert-amylbenzoquinone for redox flow battery applications is limited in publicly available literature. The following application notes and protocols are a generalized guide based on the well-established use of similar quinone derivatives in this field. These protocols provide a foundational framework for the investigation of this compound as a novel redox active material.
Introduction
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, offering independent scalability of energy and power. Organic redox active materials, particularly quinones, are of significant interest due to their natural abundance, low cost, and tunable electrochemical properties.[1][2] Quinone molecules can undergo reversible two-electron, two-proton redox reactions, making them attractive candidates for high-capacity electrolytes in aqueous RFBs.[3]
This compound, a dialkyl-substituted p-benzoquinone, presents a potential candidate for an anolyte (negative electrolyte) material. The bulky tert-amyl groups are expected to enhance its solubility in organic solvents for non-aqueous RFBs or could be functionalized to improve solubility in aqueous solutions. These bulky groups may also mitigate intermolecular interactions that can lead to precipitation in the charged state. This document outlines the potential application of this compound in RFB research and provides generalized experimental protocols for its synthesis, electrochemical characterization, and battery performance evaluation.
Hypothetical Performance and Properties
While specific experimental data for this compound in a redox flow battery is not available, we can extrapolate potential characteristics based on similar quinone-based systems. The performance of a redox flow battery is dictated by several key metrics.
Table 1: Hypothetical Electrochemical Properties and Performance Metrics for a this compound-based Anolyte.
| Parameter | Hypothetical Value | Significance |
| Redox Potential (vs. SHE) | -0.1 to -0.4 V | Determines the cell voltage when paired with a suitable catholyte. A more negative potential is desirable for a higher cell voltage. |
| Solubility | > 0.5 M | High solubility is crucial for achieving high energy density in the battery. |
| Diffusion Coefficient | 10⁻⁶ to 10⁻⁵ cm²/s | Affects the mass transport of the active species and influences the power density of the battery. |
| Electron Transfer Rate Constant | > 10⁻³ cm/s | A fast electron transfer rate is necessary for high power density and efficient operation at high current densities. |
| Coulombic Efficiency | > 99% | Represents the efficiency of charge transfer during cycling. High coulombic efficiency indicates minimal side reactions or crossover. |
| Energy Efficiency | > 80% | The overall efficiency of the battery, taking into account both coulombic and voltage efficiencies. |
| Capacity Fade Rate | < 0.1% per day | Indicates the stability of the active material over repeated charge-discharge cycles. A low fade rate is critical for long-term battery life. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 2,5-di-tert-amylhydroquinone.[4]
Materials:
-
2,5-di-tert-amylhydroquinone
-
Potassium dichromate (K₂Cr₂O₇) or Ferric chloride (FeCl₃)
-
Sulfuric acid (H₂SO₄)
-
Methanol or Ethanol
-
Distilled water
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 2,5-di-tert-amylhydroquinone in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of the oxidizing agent (e.g., potassium dichromate or ferric chloride) and slowly add a catalytic amount of sulfuric acid.
-
Slowly add the oxidizing solution to the hydroquinone solution while stirring continuously at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with distilled water to remove any unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum to obtain a crystalline solid.
Electrolyte Preparation
For Aqueous Systems (Hypothetical): To render this compound soluble in aqueous solutions, it would likely require functionalization with hydrophilic groups (e.g., sulfonic acid, carboxylic acid, or phosphate groups). The following is a general protocol for a functionalized quinone.
Materials:
-
Functionalized this compound
-
Supporting electrolyte (e.g., 1 M H₂SO₄, 1 M KOH, or a neutral salt solution like NaCl)
-
Distilled water
-
pH meter
Procedure:
-
Dissolve the desired amount of the functionalized this compound in distilled water.
-
Add the supporting electrolyte to the solution to achieve the desired concentration (e.g., 1 M).
-
Adjust the pH of the solution to the desired level using an acid or base.
-
Stir the solution until all components are fully dissolved.
For Non-Aqueous Systems:
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., acetonitrile, propylene carbonate)
-
Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate - TEABF₄)
-
Glovebox or inert atmosphere environment
Procedure:
-
Inside a glovebox, dissolve the desired amount of this compound in the anhydrous organic solvent.
-
Add the supporting electrolyte to the solution to achieve the desired concentration (e.g., 0.5 M to 1 M).
-
Stir the solution until all components are fully dissolved.
Electrochemical Characterization
Cyclic voltammetry (CV) is a fundamental technique to evaluate the electrochemical properties of the synthesized quinone.
Experimental Setup:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode: Glassy carbon electrode
-
Counter electrode: Platinum wire or graphite rod
-
Reference electrode: Ag/AgCl (for aqueous) or Ag/Ag⁺ (for non-aqueous)
-
-
Electrolyte solution containing the this compound and supporting electrolyte.
Procedure:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential within a range that covers the redox events of the quinone.
-
Vary the scan rate to determine the reversibility of the redox reaction and to calculate the diffusion coefficient.
Redox Flow Battery Assembly and Testing
Components:
-
Redox flow battery test cell (e.g., zero-gap flow cell)
-
Porous carbon electrodes (e.g., carbon paper or felt)
-
Ion exchange membrane (e.g., Nafion for acidic, Selemion for alkaline/neutral)
-
Peristaltic pumps
-
Tubing
-
Reservoirs for the anolyte and catholyte
-
Battery cycler/potentiostat
Assembly Procedure:
-
Cut the carbon electrodes and membrane to the desired size.
-
Pre-treat the electrodes and membrane according to standard procedures to ensure proper wetting and performance.
-
Assemble the flow cell in the following order: end plate, current collector, gasket, carbon electrode, membrane, second carbon electrode, gasket, current collector, and end plate.
-
Tighten the cell to the manufacturer's specified torque to ensure a good seal and electrical contact.
-
Connect the reservoirs, pumps, and tubing to the cell.
Testing Protocol:
-
Prepare the anolyte (containing this compound) and a suitable catholyte (e.g., ferro/ferricyanide or a positive quinone derivative).
-
Pump the electrolytes through their respective half-cells.
-
Perform an initial open-circuit voltage (OCV) measurement.
-
Conduct galvanostatic cycling (charge-discharge at a constant current) between set voltage limits to evaluate the battery's performance.
-
Monitor the capacity, coulombic efficiency, voltage efficiency, and energy efficiency over multiple cycles.
-
Perform electrochemical impedance spectroscopy (EIS) to analyze the internal resistance of the cell.
-
Conduct stability tests by cycling the battery for an extended period or by holding the electrolyte at a specific state of charge and monitoring for degradation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Electrochemical Characterization of 2,5-Di-tert-amylbenzoquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the electrochemical characterization of 2,5-Di-tert-amylbenzoquinone (DTABQ). The protocols outlined below detail the use of common electrochemical techniques—Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS)—to investigate the redox properties of this molecule. Such characterization is crucial for applications in materials science, medicinal chemistry, and drug development where DTABQ may act as an electron acceptor or be involved in redox-active processes.[1]
Introduction to the Electrochemistry of Quinones
Quinones, such as this compound, are a class of organic compounds known for their redox-active nature.[1] They can undergo reversible reduction to the corresponding hydroquinone.[1] The electrochemical behavior of quinones is of significant interest as it provides insights into their electron transfer mechanisms, which is fundamental to their function in various chemical and biological systems.[2] The bulky tert-amyl groups at the 2 and 5 positions of the benzoquinone ring in DTABQ sterically influence its molecular architecture and, consequently, its electrochemical properties.[1]
Key Electrochemical Characterization Techniques
A suite of electrochemical techniques can be employed to probe the redox characteristics of DTABQ.
-
Cyclic Voltammetry (CV): A fundamental technique for investigating the redox behavior of a compound. It provides information on the redox potentials, the number of electrons transferred, and the reversibility of the redox process.[3]
-
Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, often used for quantitative analysis and for resolving overlapping electrochemical signals.
-
Electrochemical Impedance Spectroscopy (EIS): Used to study the kinetics of electron transfer and the properties of the electrode-electrolyte interface.[4][5]
Experimental Protocols
The following protocols are designed for the electrochemical characterization of DTABQ in a standard three-electrode electrochemical cell.[6][7]
Materials and Reagents
| Component | Specification | Supplier Example |
| This compound | >95.0% purity[8] | TCI Chemicals[8] |
| Solvent | Anhydrous Acetonitrile (CH3CN) or Dimethylformamide (DMF) | Sigma-Aldrich |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) | Sigma-Aldrich |
| Working Electrode | Glassy Carbon Electrode (GCE), 3 mm diameter | BASi |
| Reference Electrode | Ag/AgCl (in 3 M KCl) or Saturated Calomel Electrode (SCE) | BASi |
| Counter Electrode | Platinum wire or mesh | BASi |
| Polishing Material | 0.3 µm and 0.05 µm alumina slurry | Buehler |
Solution Preparation
-
Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF6) in the chosen anhydrous organic solvent (e.g., acetonitrile).
-
Prepare a 1 mM stock solution of this compound in the 0.1 M electrolyte solution. Due to the potential for low solubility in aqueous solutions, organic solvents are recommended.[9]
Electrode Preparation
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 1 minute.
-
Rinse the electrode with deionized water and then with the solvent to be used in the experiment.
-
Repeat the polishing step with 0.05 µm alumina slurry for 1 minute.
-
Rinse thoroughly with deionized water and the experimental solvent.
-
Sonnicate the electrode in the experimental solvent for 2 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen gas.
Cyclic Voltammetry (CV) Protocol
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Fill the cell with the 1 mM DTABQ solution.
-
Connect the electrodes to a potentiostat.
-
Set the following initial parameters:
-
Initial Potential: 0 V
-
Switching Potential: -1.5 V
-
Final Potential: 0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram.
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
Differential Pulse Voltammetry (DPV) Protocol
-
Use the same experimental setup as for CV.
-
Set the following initial DPV parameters:
-
Initial Potential: 0 V
-
Final Potential: -1.5 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Run the differential pulse voltammogram.
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Use the same experimental setup.
-
Set the DC potential to the formal potential (E°') of the DTABQ redox couple, which can be estimated from the cyclic voltammogram ((Epa + Epc)/2).
-
Set the AC amplitude to a small value, typically 5-10 mV.
-
Set the frequency range, for example, from 100 kHz to 0.1 Hz.
-
Acquire the impedance data.
-
The resulting Nyquist plot can be fitted to an equivalent circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[5][10]
Data Presentation and Analysis
The quantitative data obtained from the electrochemical experiments should be summarized for clear comparison.
Table 1: Cyclic Voltammetry Data for this compound
| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) | ΔEp (mV) | Ipa/Ipc |
| 20 | Value | Value | Value | Value | Value | Value |
| 50 | Value | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Table 2: Differential Pulse Voltammetry Data
| Parameter | Value |
| Peak Potential (Ep) (V) | Value |
| Peak Current (Ip) (µA) | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Parameter | Symbol | Value |
| Solution Resistance | Rs | Value (Ω) |
| Charge Transfer Resistance | Rct | Value (Ω) |
| Double-Layer Capacitance | Cdl | Value (F) |
| Warburg Impedance | Zw | Value (Ω s^-1/2) |
Note: The values in this table are placeholders and should be replaced with experimental data obtained from fitting the Nyquist plot to an appropriate equivalent circuit.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the electrochemical analysis of DTABQ.
Caption: Experimental workflow for electrochemical characterization.
Caption: Redox pathway of this compound.
Caption: Randles equivalent circuit for EIS data fitting.
References
- 1. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]
- 2. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent Organic Frameworks-Based Electrochemical Sensors for Food Safety Analysis [mdpi.com]
- 7. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 4584-63-8 | TCI AMERICA [tcichemicals.com]
- 9. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,5-Di-tert-amylbenzoquinone as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,5-Di-tert-amylbenzoquinone as a reference standard in chromatographic analyses. The information is intended to guide researchers in developing and validating methods for the quantification of this compound in various matrices, particularly in the context of polymer additives and stability studies.
Physicochemical Properties of this compound
This compound is a valuable reference standard due to its defined chemical and physical properties. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Chemical Name | 2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | N/A |
| Synonyms | 2,5-Di-tert-pentyl-1,4-benzoquinone | N/A |
| CAS Number | 4584-63-8 | N/A |
| Molecular Formula | C₁₆H₂₄O₂ | N/A |
| Molecular Weight | 248.36 g/mol | N/A |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Purity | >95.0% (GC) | [1] |
| Melting Point | 135.0 to 139.0 °C | [1] |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound. The method is based on established protocols for similar quinone and hydroquinone compounds.[2][3][4]
Chromatographic Conditions
A typical HPLC system equipped with a UV detector is appropriate for this analysis. The recommended conditions are detailed in Table 2.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 70% Acetonitrile, 30% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
Standard Solution Preparation
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (for Polymer Matrix)
-
Accurately weigh a known amount of the polymer sample.
-
Extract the additives by dissolving the polymer in a suitable solvent (e.g., dichloromethane) followed by precipitation of the polymer with a non-solvent (e.g., methanol).
-
Filter the mixture and collect the filtrate.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters and their typical acceptance criteria are summarized in Table 3.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating the HPLC method.
Caption: Workflow for HPLC Method Validation.
Gas Chromatography (GC) Method for Quantification
A GC method can also be employed for the analysis of this compound, particularly for assessing its purity.
Chromatographic Conditions
A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is suitable. The recommended conditions are provided in Table 4.
| Parameter | Recommended Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL (splitless) |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Scan Range | 50-350 amu |
Standard Solution Preparation
Prepare standard solutions of this compound in a suitable solvent such as acetone or dichloromethane at concentrations appropriate for the detector response.
Stability of this compound
As a quinone, this compound can undergo reduction to its corresponding hydroquinone.[1] Therefore, it is important to handle and store the reference standard appropriately to maintain its integrity.
Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere.
Solution Stability: Standard solutions should be freshly prepared. If storage is necessary, they should be kept at low temperatures (2-8 °C) and protected from light to minimize degradation.
Signaling Pathway and Experimental Workflow Diagrams
While no direct signaling pathways involving this compound have been identified in the literature, its precursor, 2,5-Di-tert-amylhydroquinone, is known to be an antioxidant. The oxidation of the hydroquinone to the benzoquinone is a key reaction. The following diagram illustrates this chemical transformation.
References
Troubleshooting & Optimization
optimizing Friedel-Crafts alkylation for 2,5-di-tert-amylhydroquinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the Friedel-Crafts alkylation for the synthesis of 2,5-di-tert-amylhydroquinone (DTAHQ).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DTAHQ, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields in DTAHQ synthesis typically arise from suboptimal reaction conditions, catalyst inefficiency, or competing side reactions.
-
Potential Causes:
-
Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing degradation of reactants or products.
-
Incorrect Molar Ratios: An insufficient amount of the alkylating agent (tert-amyl alcohol or isoamylene) will result in incomplete conversion of hydroquinone.
-
Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, methanesulfonic acid) may be old, hydrated, or used in an insufficient quantity. Friedel-Crafts alkylation often requires stoichiometric or even super-stoichiometric amounts of a catalyst.[1][2]
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction rates.
-
-
Recommended Solutions:
-
Optimize Temperature: Systematically adjust the reaction temperature. Effective ranges are reported between 70°C and 120°C, depending on the specific catalyst and solvent system.[3]
-
Adjust Molar Ratio: Ensure a molar excess of the alkylating agent. A common ratio is approximately 2.2 to 2.5 moles of alkylating agent per mole of hydroquinone.[4][5]
-
Verify Catalyst Quality & Quantity: Use a fresh, anhydrous acid catalyst. The amount should be carefully measured according to established protocols.
-
Ensure Efficient Stirring: Employ robust mechanical or magnetic stirring to maintain a homogeneous reaction mixture.
-
Q2: My product mixture contains a significant amount of the mono-substituted byproduct, tert-amylhydroquinone. How can I improve selectivity for the di-substituted product?
A2: The formation of the mono-alkylated byproduct is a classic challenge in Friedel-Crafts reactions due to the product being more nucleophilic than the starting material.[1][2]
-
Potential Causes:
-
Insufficient Alkylating Agent: If the molar ratio of the alkylating agent to hydroquinone is too low, the reaction may stall after the first alkylation.
-
Low Reaction Temperature: Higher temperatures generally favor the formation of the di-substituted product.[6]
-
Short Reaction Time: The reaction may not have been allowed to proceed long enough for the second alkylation to occur.
-
-
Recommended Solutions:
-
Increase Molar Ratio of Alkylating Agent: Employing a higher excess of tert-amyl alcohol or isoamylene drives the equilibrium towards the di-substituted product.[6]
-
Increase Reaction Temperature: Running the reaction at a higher temperature (e.g., 70-120°C) can provide the necessary activation energy for the second alkylation step.[3]
-
Extend Reaction Time: Increase the reaction duration (e.g., 3.5 to 5 hours) after the addition of the alkylating agent to ensure the reaction goes to completion.[3][4]
-
Q3: My final product is yellow or orange instead of white. What causes this discoloration and how can I fix it?
A3: Discoloration is typically caused by the oxidation of hydroquinone or the DTAHQ product into their corresponding quinone species.[3]
-
Potential Causes:
-
Exposure to Air (Oxygen): Hydroquinones are sensitive to oxidation, which is accelerated at higher temperatures and in the presence of residual acid or metal impurities.
-
Incomplete Neutralization: Residual acid catalyst can promote oxidation during workup and storage.
-
-
Recommended Solutions:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen before starting the reaction to minimize exposure to oxygen.[4]
-
Antioxidant in Workup: During the neutralization and washing steps, add a small amount of a reducing agent, such as sodium sulfite (Na₂SO₃), to the aqueous solution. This helps to reduce any formed quinone back to the hydroquinone.[4][5]
-
Thorough Purification: Discoloration can be removed through recrystallization.[3] Using activated carbon during the recrystallization process can also help decolorize the solution.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Friedel-Crafts alkylation in DTAHQ synthesis? The reaction proceeds via electrophilic aromatic substitution. The acid catalyst protonates the alkylating agent (e.g., tert-amyl alcohol) to form a tert-amyl carbocation. This electrophile then attacks the electron-rich hydroquinone ring.[3][7] The hydroxyl groups of hydroquinone direct the substitution to the 2 and 5 positions.
What are the most effective catalysts for this synthesis? Strong Brønsted acids are commonly used and have proven effective. These include dilute sulfuric acid (e.g., 70%) and methanesulfonic acid.[3][4]
Which alkylating agents can be used? The most direct and prevalent methods use tert-amyl alcohol or isoamylene (also known as 2-methyl-2-butene).[3][4] Both generate the necessary tert-amyl carbocation in the presence of a strong acid.
Why is the workup procedure so critical? The workup is crucial for neutralizing the strong acid catalyst and removing impurities. A typical workup involves dilution with a solvent like toluene, followed by washing with a neutralizing solution (e.g., sodium bicarbonate) and then a buffer solution containing a reducing agent (e.g., Na₂HPO₄ with Na₂SO₃) to prevent oxidation and remove acid residues.[4][5] This ensures the stability and purity of the final product.
Quantitative Data Summary
The table below summarizes various reported conditions for the synthesis of DTAHQ, allowing for easy comparison of methodologies.
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Amyl Alcohol | 70% Sulfuric Acid | None (aqueous) | ~70 | Not specified | Good | [3] |
| tert-Amyl Alcohol | Aqueous Sulfuric Acid | None (aqueous) | ~120 | 5 | 70-80 | [3] |
| Iso-amylene | Methanesulfonic Acid | Toluene | 55 - 70 | 7 | 90 - 92 | [4] |
Detailed Experimental Protocol
This protocol is based on a high-yield method reported for the synthesis of 2,5-di-tert-amylhydroquinone.[4][5]
Materials:
-
Hydroquinone (HQ): 110.1 g (1.000 mol)
-
Toluene: 132.0 g (and additional for dilution/washing)
-
Methanesulfonic acid (MSA): 3.30 g (0.0343 mol)
-
Iso-amylene (2-methyl-2-butene): 158.5 g (2.260 mol)
-
8% Sodium Bicarbonate (NaHCO₃) solution
-
Neutralization/Washing Solution: 4% Disodium hydrogen phosphate (Na₂HPO₄) and 1% Sodium sulfite (Na₂SO₃) in deionized water
-
Deionized water
Procedure:
-
Reaction Setup: Charge a suitable autoclave or reaction vessel with 110.1 g of hydroquinone and 132.0 g of toluene.
-
Inert Atmosphere: Purge the vessel with dry nitrogen gas to remove oxygen.
-
Catalyst Addition: Add 3.30 g of methanesulfonic acid to the mixture and begin heating to 60°C with continuous stirring.
-
Alkylating Agent Addition: Once the temperature reaches 55°C, begin the slow, controlled addition of 158.5 g of iso-amylene over a period of 3.5 hours. Maintain the temperature between 55-65°C during the addition.
-
Reaction Completion: After the addition is complete, raise the temperature to 65-70°C and continue stirring for an additional 3.5 hours to complete the reaction.
-
Dilution: Dilute the reaction mixture with approximately 400 g of toluene.
-
Neutralization: At 70°C, carefully add an 8% solution of sodium bicarbonate to neutralize the bulk of the free acid.
-
Washing and Reduction: Heat the mixture to 90°C to ensure the product is fully dissolved. Add approximately 75 g of the Na₂HPO₄/Na₂SO₃ washing solution and stir vigorously for 25 minutes. Stop stirring, allow the phases to separate, and drain off the lower aqueous phase. Repeat this washing step with a larger volume (~200 g) of the same solution.
-
Final Wash: Perform a final wash with ~170 g of deionized water at 90°C for 60 minutes to remove any remaining salts. Drain the aqueous phase.
-
Crystallization: Gradually cool the hot organic solution to 0°C with slow stirring to induce crystallization.
-
Isolation and Drying: Filter the resulting slurry to collect the crystalline product. Wash the filter cake with cold toluene (~200 g). Dry the product in a vacuum oven at a maximum of 70°C.
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the troubleshooting logic and the chemical reaction pathway.
Caption: Troubleshooting workflow for DTAHQ synthesis.
Caption: Simplified Friedel-Crafts reaction pathway for DTAHQ.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
- 4. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
common side reactions in the synthesis of 2,5-Di-tert-amylbenzoquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Di-tert-amylbenzoquinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound is a two-step process. The first step involves the Friedel-Crafts alkylation of hydroquinone with tert-amyl alcohol or isoamylene in the presence of an acid catalyst to produce 2,5-Di-tert-amylhydroquinone.[1] The subsequent step is the oxidation of the resulting hydroquinone to the desired this compound.
Q2: What are the most common side reactions during the Friedel-Crafts alkylation step?
The primary side reactions during the alkylation of hydroquinone include the formation of mono-alkylated hydroquinone (2-tert-amylhydroquinone) and other isomeric products.[1] Over-alkylation can also occur, leading to products with more than two amyl groups, although this is less common with bulky alkylating agents. The reaction conditions, particularly the molar ratio of reactants and the catalyst used, play a crucial role in minimizing these side products.
Q3: What oxidizing agents are suitable for converting 2,5-Di-tert-amylhydroquinone to the benzoquinone?
Several oxidizing agents can be employed for this conversion. Commonly used reagents include ferric chloride (FeCl₃) and potassium dichromate (K₂Cr₂O₇). The choice of oxidizing agent and solvent system can influence the reaction rate and the purity of the final product.
Q4: How can I monitor the progress of the oxidation reaction?
The progress of the oxidation can be monitored by thin-layer chromatography (TLC). The disappearance of the 2,5-Di-tert-amylhydroquinone spot and the appearance of the yellow-orange this compound spot indicate the progression of the reaction. A distinct color change in the reaction mixture from colorless or pale to yellow-orange is also a visual indicator of product formation.
Q5: What are the key purification techniques for obtaining high-purity this compound?
Recrystallization is the most effective method for purifying the final product.[2] Solvents such as ethanol or acetone can be used.[3] It is crucial to remove any unreacted hydroquinone and other impurities to obtain a product of high purity. For the intermediate hydroquinone, washing with an aqueous solution containing sodium diphosphate (Na₂HPO₄) and sodium sulfite (Na₂SO₃) can help remove any prematurely formed quinone species.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of 2,5-Di-tert-amylhydroquinone in the Alkylation Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants and catalyst. - Extend the reaction time. Monitor the reaction progress using TLC until the hydroquinone starting material is consumed. - Check the reaction temperature; it should typically be maintained between 55-70°C.[4] |
| Catalyst Inactivity | - Use a fresh, anhydrous acid catalyst (e.g., methanesulfonic acid or sulfuric acid).[1][4] - Ensure all glassware and solvents are thoroughly dried, as moisture can deactivate the catalyst. |
| Suboptimal Reactant Ratio | - An excess of the alkylating agent (tert-amyl alcohol or isoamylene) is generally used to favor the formation of the di-substituted product.[4] Adjust the molar ratio based on experimental results. |
Issue 2: High Proportion of Mono-alkylated Byproduct
| Potential Cause | Troubleshooting Steps |
| Insufficient Alkylating Agent | - Increase the molar ratio of the tert-amyl alcohol or isoamylene to hydroquinone to drive the reaction towards di-substitution.[4] |
| Short Reaction Time | - Extend the reaction time to allow for the second alkylation to occur. Monitor by TLC for the disappearance of the mono-alkylated intermediate. |
Issue 3: Incomplete Oxidation to this compound
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | - Ensure at least a stoichiometric amount of the oxidizing agent (e.g., ferric chloride) is used. A slight excess may be necessary to ensure complete conversion. |
| Low Reaction Temperature | - Gently warm the reaction mixture if the reaction is sluggish at room temperature. Monitor the temperature to avoid potential side reactions. |
| Poor Quality of Starting Material | - Ensure the 2,5-Di-tert-amylhydroquinone is of high purity. Impurities can interfere with the oxidation process. |
Issue 4: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Optimize the oxidation reaction conditions (see Issue 3). - Purify the crude product by recrystallization.[2] The difference in solubility between the hydroquinone and the benzoquinone can be exploited for efficient separation. |
| Formation of Semiquinone Radicals | - During the oxidation, semiquinone radicals can form as intermediates.[1] These are typically short-lived and further oxidized to the benzoquinone. Ensuring complete oxidation is key. |
| Over-oxidation or Degradation | - Avoid excessively harsh oxidizing conditions (e.g., high temperatures or prolonged reaction times) which could lead to degradation of the benzoquinone product. |
Data Presentation
Due to the proprietary nature of industrial processes and the variability in laboratory-scale experiments, specific quantitative data on side product distribution is not widely published. However, based on general principles of Friedel-Crafts alkylation and the provided synthesis protocols, a qualitative summary is presented below.
| Reaction Step | Desired Product | Common Side Products/Impurities | Typical Yield (if optimized) |
| Alkylation | 2,5-Di-tert-amylhydroquinone | 2-tert-amylhydroquinone, unreacted hydroquinone, isomeric di-tert-amylhydroquinones | >90%[4] |
| Oxidation | This compound | Unreacted 2,5-Di-tert-amylhydroquinone, semiquinone radicals (transient) | High, typically near quantitative with proper workup |
Experimental Protocols
Synthesis of 2,5-Di-tert-amylhydroquinone[4][5]
-
Reaction Setup: In a suitable reactor, combine 1.0 mole of hydroquinone with toluene.
-
Catalyst Addition: After purging the reactor with nitrogen, add methanesulfonic acid (as catalyst) and heat the mixture to approximately 60°C.
-
Alkylation: Slowly add 2.26 moles of isoamylene over 3.5 hours, maintaining the temperature between 55-70°C.
-
Reaction Completion: Continue stirring at 65-70°C for an additional 3.5 hours.
-
Work-up:
-
Dilute the reaction mixture with toluene.
-
Neutralize the majority of the acid with an aqueous sodium bicarbonate solution.
-
To remove residual acid and any intermediary quinone species, wash the organic phase with a heated (90°C) aqueous solution of 4% Na₂HPO₄ and 1% Na₂SO₃.
-
Perform a final wash with deionized water.
-
-
Isolation: Gradually cool the organic solution to 0°C to precipitate the product.
-
Purification: Filter the solid product and wash with cold toluene. Dry the product under vacuum.
Oxidation of 2,5-Di-tert-amylhydroquinone to this compound (General Procedure)
-
Dissolution: Dissolve the 2,5-Di-tert-amylhydroquinone in a suitable solvent such as glacial acetic acid or ethanol.
-
Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., ferric chloride in water or ethanol). Add this solution dropwise to the stirred hydroquinone solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The solution should turn a distinct yellow-orange color. Monitor the reaction by TLC until the starting material is no longer visible.
-
Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound as yellow-orange crystals.[3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of 2,5-Di-tert-amylbenzoquinone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,5-Di-tert-amylbenzoquinone via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Question: My crude this compound will not fully dissolve in the hot solvent.
Answer:
This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Check Solvent Choice: this compound is a relatively non-polar molecule due to the two tert-amyl groups. It is soluble in many organic solvents like acetone and dichloromethane, but poorly soluble in water.[1] For recrystallization, an ideal solvent should dissolve the compound well when hot but poorly when cold.[2][3] Consider a solvent system with moderate polarity.
-
Increase Solvent Volume: You may not be using enough solvent to dissolve the solute at the solvent's boiling point. Add small portions of hot solvent until the solid dissolves completely. Be mindful that using an excessive amount of solvent will lower your final yield.[3]
-
Increase Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.
Question: No crystals have formed after cooling the solution.
Answer:
The lack of crystal formation, even after the solution has cooled to room temperature and been placed in an ice bath, usually indicates that the solution is not supersaturated.
-
Insufficient Concentration: The most likely cause is using too much solvent during the dissolution step.[3] To address this, you can gently heat the solution to evaporate some of the solvent. Once you observe initial crystal formation or cloudiness, allow the solution to cool slowly again.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the solution. This seed crystal will act as a template for other crystals to grow upon.
-
Question: The recrystallized product is still colored (e.g., brown or dark orange) instead of a bright yellow.
Answer:
A persistent color after recrystallization suggests the presence of impurities that were not effectively removed.
-
Quinhydrone Complex: Benzoquinones can form colored complexes, such as quinhydrone, which is a 1:1 complex of the quinone and its corresponding hydroquinone (2,5-di-tert-amylhydroquinone).[4] This can occur if the initial oxidation of the hydroquinone was incomplete.
-
Degradation: Quinones can be sensitive to light and air, and degradation products may be colored.[1]
-
Solutions:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount as it can also adsorb your product, reducing the yield.
-
Re-oxidation: If you suspect the presence of the hydroquinone, a mild re-oxidation of the crude material before recrystallization might be necessary.
-
Solvent Choice: The impurity may have similar solubility to your product in the chosen solvent. Experiment with a different solvent system.
-
Question: The final yield of pure crystals is very low.
Answer:
A low yield can result from several factors during the recrystallization process.
-
Using Too Much Solvent: As mentioned, excessive solvent will retain more of your dissolved product in the mother liquor upon cooling.[3]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities, leading to its loss. Ensure your filtration apparatus (funnel and filter paper) is pre-heated.
-
Incomplete Cooling: Make sure to cool the solution sufficiently, typically in an ice bath, to maximize the precipitation of the product.
-
Washing with Inappropriate Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.
Frequently Asked Questions (FAQs)
What is the best solvent for the recrystallization of this compound?
There is no single "best" solvent, and the ideal choice often requires some experimentation. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] For a molecule like this compound, consider moderately polar to non-polar solvents. Alcohols like ethanol or a mixed solvent system, such as hexane/acetone or hexane/ethyl acetate, are often good candidates for quinone recrystallization.[5][6] A patent for the related compound 2,5-di-tert-butylhydroquinone suggests solvent pairs like ethyl acetate/petroleum ether or ethanol/petroleum ether.[7]
What is the expected melting point and appearance of pure this compound?
Pure this compound is typically a light yellow to brown crystalline powder. Its melting point is reported to be in the range of 135-139 °C. A sharp melting point within this range is a good indicator of purity.
How can I improve the purity of my final product?
If a single recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Ensure you are using the correct techniques, such as hot filtration to remove insoluble impurities and slow cooling to promote the formation of well-defined crystals that exclude impurities.
What safety precautions should be taken when working with this compound and recrystallization solvents?
-
Compound Handling: While specific toxicity data for this compound is limited, related quinones can be irritants.[8][9] Handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Many organic solvents are flammable and have associated health risks.[2] Avoid open flames, use a heating mantle or steam bath for heating, and ensure adequate ventilation to prevent the buildup of solvent vapors.
Quantitative Data Summary
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides information on common solvents that could be suitable for this compound. The ideal solvent or solvent mixture should be determined experimentally.
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound | Comments |
| Ethanol | 78 | Polar | Good | A common and effective solvent for many organic compounds.[5] |
| Methanol | 65 | Polar | Fair | May be too polar, leading to lower solubility even when hot. |
| Acetone | 56 | Polar Aprotic | Good | Good solvent for quinones, often used in a solvent pair.[5] |
| Ethyl Acetate | 77 | Moderately Polar | Good | Often used in combination with a non-polar solvent.[5] |
| Hexane / Petroleum Ether | 69 / 40-60 | Non-polar | Good (as co-solvent) | Unlikely to dissolve the compound on its own, but excellent as an "anti-solvent" in a mixed system to reduce solubility upon cooling.[4][7] |
| Water | 100 | Very Polar | Poor | This compound is poorly soluble in water.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by single-solvent recrystallization.
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests (see table above).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil while stirring.
-
Saturated Solution Preparation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel (stemless or short-stemmed) and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal if used). This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Analysis: Determine the melting point and yield of the purified product.
Visual Workflow and Troubleshooting Guides
Caption: A typical experimental workflow for the purification of a solid compound by recrystallization.
Caption: A logical flowchart for troubleshooting common issues encountered during recrystallization.
References
- 1. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]
- 8. 2,5-Di-tert-butylbenzoquinone | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,5-Di-tert-amylbenzoquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Di-tert-amylbenzoquinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is a two-step process. The first step involves the Friedel-Crafts alkylation of hydroquinone with a tert-amylating agent to produce 2,5-Di-tert-amylhydroquinone. The subsequent step is the oxidation of the hydroquinone intermediate to the desired this compound.[1][2]
Q2: Which catalysts are typically used for the initial Friedel-Crafts alkylation step?
Strong acid catalysts are necessary to generate the tert-amyl carbocation for the electrophilic aromatic substitution on the hydroquinone ring. Commonly employed catalysts include methanesulfonic acid, sulfuric acid, and phosphoric acid.[3]
Q3: What are the common oxidizing agents for converting 2,5-Di-tert-amylhydroquinone to this compound?
Several oxidizing agents can be used for this conversion. The most frequently cited in literature for industrial and laboratory-scale synthesis are potassium dichromate (K₂Cr₂O₇) in an acidic medium and ferric chloride (FeCl₃).[1]
Q4: I am observing a significant amount of a mono-substituted byproduct, tert-amylhydroquinone. How can I minimize its formation?
The formation of the mono-alkylated product is a common challenge in the Friedel-Crafts alkylation step. To favor the formation of the di-substituted product, consider the following adjustments:
-
Molar Ratio: Ensure a sufficient excess of the tert-amylating agent (e.g., iso-amylene or tert-amyl alcohol) is used.
-
Reaction Time: Increasing the reaction time may allow for the second alkylation to proceed to completion.
-
Temperature: Optimizing the reaction temperature can influence the selectivity towards the di-substituted product.
Q5: My final product has a dark color. What could be the cause and how can I purify it?
A dark-colored product can indicate the presence of impurities, possibly from over-oxidation or side reactions. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. The use of activated carbon during recrystallization can also help in removing colored impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2,5-Di-tert-amylhydroquinone (Alkylation Step) | Incomplete reaction. | - Increase reaction time. - Optimize reaction temperature (typically 55-70°C).[3] |
| Suboptimal catalyst concentration. | - Adjust the amount of acid catalyst. | |
| Formation of byproducts (e.g., mono-alkylated hydroquinone). | - Use a molar excess of the alkylating agent. | |
| Low Yield of this compound (Oxidation Step) | Incomplete oxidation. | - Ensure a stoichiometric amount or slight excess of the oxidizing agent is used. - Increase the reaction time or gently warm the reaction mixture if the reaction is sluggish at room temperature. |
| Degradation of the product. | - Avoid excessive heating and prolonged reaction times, which can lead to over-oxidation or decomposition. | |
| Inefficient work-up. | - Ensure proper extraction and washing of the organic layer to minimize product loss. | |
| Product Contamination with Starting Material (Hydroquinone) | Incomplete oxidation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, add a small amount of additional oxidizing agent. |
| Formation of an Insoluble Green-Black Precipitate during Oxidation with FeCl₃ | Formation of the quinhydrone complex (a 1:1 charge-transfer complex of the hydroquinone and the benzoquinone). | - This is often an intermediate. Continue stirring and monitor the reaction; the complex should be oxidized to the final product. - If it persists, adding more oxidizing agent may be necessary. |
| Difficulty in Isolating the Product | Product is too soluble in the crystallization solvent. | - Cool the crystallization mixture to a lower temperature (e.g., 0°C) to induce precipitation.[3] - Try a different solvent or a mixture of solvents to decrease solubility. |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Hydroquinone to Benzoquinone Conversion
| Oxidizing Agent | Typical Reaction Conditions | Reported Yields (General) | Advantages | Disadvantages |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic medium (e.g., H₂SO₄), often in a solvent like acetic acid or a biphasic system. | Good to excellent | Readily available, effective for a wide range of substrates. | Highly toxic and a known carcinogen; generates chromium waste. |
| Ferric Chloride (FeCl₃) | Often used in solvents like acetic acid or dichloromethane at room temperature.[1] | Moderate to good | Inexpensive, relatively mild. | Can form colored complexes (quinhydrone) with the substrate and product, potentially complicating purification. |
| Air/Oxygen with a Catalyst | Base-catalyzed, metal-free systems are being developed. | Variable | Environmentally friendly ("green") approach. | May require longer reaction times or specific catalysts to be efficient. |
Note: Yields are illustrative and highly dependent on the specific substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Di-tert-amylhydroquinone
This protocol is adapted from a literature procedure for the alkylation of hydroquinone with iso-amylene.[3]
Materials:
-
Hydroquinone
-
Toluene
-
Methanesulfonic acid
-
Iso-amylene (2-methyl-2-butene)
-
Sodium bicarbonate solution (8%)
-
Aqueous neutralization/washing solution (e.g., 4% Na₂HPO₄ and 1% Na₂SO₃)
-
Deionized water
Procedure:
-
In a suitable reactor, charge hydroquinone and toluene.
-
Purge the reactor with an inert gas (e.g., nitrogen).
-
Add methanesulfonic acid and heat the mixture to 55-60°C with stirring.
-
Slowly add iso-amylene over 3-4 hours, maintaining the temperature between 65-70°C.
-
Continue stirring at 65-70°C for another 3-4 hours to complete the reaction.
-
Cool the reaction mixture and dilute with additional toluene.
-
Neutralize the majority of the acid by adding 8% sodium bicarbonate solution.
-
Wash the organic layer with the aqueous neutralization/washing solution at 80-90°C.
-
Separate the aqueous layer. Repeat the washing step.
-
Wash the organic layer with deionized water.
-
Cool the organic solution to 0°C to induce crystallization of the product.
-
Isolate the solid product by filtration, wash with cold toluene, and dry under vacuum.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanesulfonic acid is corrosive; handle with care.
-
Toluene and iso-amylene are flammable; avoid open flames and sparks.
Protocol 2: Oxidation of 2,5-Di-tert-amylhydroquinone to this compound
The following is a generalized protocol based on common oxidation procedures for substituted hydroquinones. Optimization of stoichiometry, reaction time, and temperature may be required.
Materials:
-
2,5-Di-tert-amylhydroquinone
-
Glacial acetic acid
-
Oxidizing agent (e.g., potassium dichromate or ferric chloride)
-
Deionized water
-
Extraction solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Dissolve 2,5-Di-tert-amylhydroquinone in glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
In a separate beaker, prepare a solution of the oxidizing agent in water or a mixture of water and acetic acid.
-
Slowly add the oxidant solution to the stirred hydroquinone solution at room temperature. The color of the reaction mixture will change, often to a deep green or brown color.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the reaction mixture into a larger volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts and wash with water, followed by a wash with a saturated sodium bicarbonate solution to remove residual acetic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
Potassium dichromate is highly toxic, a carcinogen, and an oxidizer. Handle with extreme care, avoid inhalation of dust, and prevent contact with skin and eyes.
-
Ferric chloride is corrosive. Avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive and has a strong odor.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Scaling Up 2,5-Di-tert-amylbenzoquinone Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 2,5-Di-tert-amylbenzoquinone production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
The most prevalent method for synthesizing this compound involves a two-step process. The first step is the Friedel-Crafts alkylation of hydroquinone with an alkylating agent like tert-amyl alcohol or isoamylene to form 2,5-di-tert-amylhydroquinone. This intermediate is then oxidized to yield the final product, this compound.[1][2]
Q2: What are the primary challenges when scaling up the Friedel-Crafts alkylation step?
Scaling up the Friedel-Crafts alkylation of hydroquinone presents several challenges. A major issue is controlling polyalkylation, where more than two amyl groups are added to the hydroquinone ring, leading to a mixture of products and reducing the yield of the desired 2,5-disubstituted product.[3] Catalyst selection and handling are also critical; strong acids like sulfuric or phosphoric acid are often used, and their concentration and ratio to reactants must be carefully controlled to ensure optimal conversion and selectivity.[4] Additionally, the reaction can be exothermic, necessitating efficient heat management to prevent side reactions and ensure safety at a larger scale.
Q3: How can I minimize the formation of the mono-alkylated byproduct during the Friedel-Crafts reaction?
The formation of the mono-tert-amylhydroquinone is a common issue. To favor the formation of the desired di-substituted product, you can adjust the molar ratio of the reactants, typically by using an excess of the alkylating agent.[3] Optimizing the reaction temperature and choosing an appropriate solvent can also enhance the selectivity towards the di-substituted product. A slower, controlled addition of the alkylating agent over a longer period can also help in minimizing the mono-alkylated byproduct.
Q4: What are the common oxidizing agents used to convert 2,5-di-tert-amylhydroquinone to this compound?
A variety of oxidizing agents can be employed for this conversion. Common choices include potassium dichromate, ferric chloride, and hydrogen peroxide.[1] The selection of the oxidizing agent can depend on factors such as cost, availability, reaction conditions, and environmental considerations. For larger-scale production, catalytic oxidation methods are often preferred to minimize waste.[5][6]
Q5: My final this compound product is discolored. What could be the cause and how can it be purified?
Discoloration in the final product often indicates the presence of impurities, such as quinhydrone (a complex of the benzoquinone and hydroquinone) or other colored byproducts from the oxidation process.[7] Purification can be achieved through recrystallization from a suitable solvent.[7] The choice of solvent is crucial for effective purification. In some cases, a steam distillation or Soxhlet extraction might be necessary to remove stubborn impurities.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the production of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Friedel-Crafts Alkylation | - Suboptimal reaction temperature or time.- Inactive or insufficient catalyst.- Formation of significant amounts of mono-alkylated byproduct. | - Optimize the reaction temperature and duration. For the related 2,5-di-tert-butylhydroquinone, temperatures between 85-105°C are often used.- Ensure the catalyst is of high purity and used in the correct proportion.- Increase the molar ratio of the alkylating agent to hydroquinone. |
| Formation of Poly-alkylated Byproducts | - The initial alkylation activates the hydroquinone ring, making it more susceptible to further alkylation.[3] | - Use a large excess of the hydroquinone substrate to statistically favor the reaction with the starting material.- Lower the reaction temperature and consider using a less active catalyst to reduce the rate of subsequent alkylations. |
| Poor Conversion in the Oxidation Step | - Insufficient amount or activity of the oxidizing agent.- Suboptimal reaction conditions (temperature, pH). | - Increase the amount of the oxidizing agent or switch to a more potent one.- Optimize the reaction temperature and pH. The oxidation of hydroquinones can be sensitive to pH.[8] |
| Product Contamination with Starting Hydroquinone | - Incomplete oxidation reaction. | - Increase the reaction time or the amount of oxidizing agent.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
| Difficulty in Product Isolation/Purification | - The product may be volatile, leading to losses during drying at elevated temperatures.[7]- Presence of tarry or polymeric byproducts. | - Dry the purified product at a lower temperature, possibly under vacuum.- For tarry impurities, consider purification methods like column chromatography or steam distillation.[7] |
Data Presentation
The following tables summarize key quantitative data for the synthesis of 2,5-di-tert-amylhydroquinone and the related 2,5-di-tert-butylhydroquinone (DTBHQ). Data for the tert-amyl derivative is limited in the public domain, so data for the tert-butyl analog is provided for comparison and guidance.
Table 1: Synthesis of 2,5-di-tert-amylhydroquinone
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Hydroquinone, Isoamylene | Methanesulfonic acid | Toluene | 55 - 70 | 7 | 92 | 98 | [1] |
Table 2: Synthesis of 2,5-di-tert-butylhydroquinone (DTBHQ) - for comparison
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Hydroquinone, tert-Butanol | Phosphoric Acid | Toluene | 70 - 105 | 10 - 20 | >90 | >99 | [4] |
| Hydroquinone, tert-Butanol | Sulfuric Acid, Phosphoric Acid | Water | 83 | 2 | 70.47 (recrystallized) | >99 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-di-tert-amylhydroquinone (Lab Scale)
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
Hydroquinone
-
tert-Amyl alcohol
-
Concentrated sulfuric acid
-
Acetic acid
Procedure:
-
In a reaction vessel, dissolve hydroquinone in acetic acid.
-
Add a slight excess (over two equivalents) of tert-amyl alcohol to the mixture.
-
Slowly add concentrated sulfuric acid as a catalyst while maintaining the reaction temperature at room temperature.
-
Stir the reaction mixture for approximately 7 hours.
-
After the reaction is complete, quench the reaction by adding water.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Protocol 2: Oxidation of 2,5-di-tert-amylhydroquinone to this compound (General Procedure)
Materials:
-
2,5-di-tert-amylhydroquinone
-
Selected oxidizing agent (e.g., ferric chloride)
-
Suitable solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve 2,5-di-tert-amylhydroquinone in the chosen solvent in a reaction vessel.
-
Prepare a solution of the oxidizing agent in a suitable solvent.
-
Slowly add the oxidizing agent solution to the hydroquinone solution with stirring.
-
Monitor the reaction progress by observing the color change and using analytical techniques like TLC.
-
Once the reaction is complete, the product can be isolated by precipitation upon addition of water, followed by filtration.
-
Wash the collected solid with water to remove any inorganic salts.
-
The crude this compound can be purified by recrystallization.
Visualizations
References
- 1. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-performance selective oxidation system for the facile production of fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in the oxidation of 2,5-di-tert-amylhydroquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 2,5-di-tert-amylhydroquinone (DTAHQ). The aim is to help minimize byproduct formation and maximize the yield of the desired oxidized product, 2,5-di-tert-amylbenzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed during the oxidation of 2,5-di-tert-amylhydroquinone?
The primary and most common byproduct in the oxidation of 2,5-di-tert-amylhydroquinone is its corresponding quinone, This compound . Under more forcing conditions, such as elevated temperatures in the presence of air, further degradation can occur. One identified decomposition product is tert-amylphenol , which is thought to form through a radical-mediated cleavage of the hydroxyl groups.[1] Incomplete alkylation during the synthesis of DTAHQ can also lead to the presence of monosubstituted tert-amyl hydroquinone as an impurity which can also undergo oxidation.
Q2: What factors contribute to the formation of these byproducts?
Several factors can accelerate the oxidation of DTAHQ and the formation of byproducts:
-
Presence of Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: UV and ambient light can promote photo-oxidation.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of oxidative reactions.[2] Thermal decomposition of DTAHQ becomes significant at temperatures above 150°C.
-
pH of the Medium: The stability of hydroquinones is highly pH-dependent. Neutral to alkaline conditions generally favor oxidation.
-
Presence of Metal Ions: Metal ions, such as Fe³⁺ and Cu²⁺, can catalyze the oxidation process.[1][2]
Q3: How can I visually identify the formation of byproducts?
The most common visual indicator of DTAHQ oxidation is a color change in the solution or solid material. While pure DTAHQ is typically a white to light-colored powder, the formation of the quinone and other degradation products often results in a yellow, brown, or reddish discoloration .[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration of DTAHQ solution (yellowing/browning) | 1. Presence of dissolved oxygen.2. Exposure to ambient or UV light.3. Inappropriate pH of the solvent (neutral or alkaline).4. Contamination with metal ions. | 1. Deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the DTAHQ.2. Store solutions in amber glass vials or wrap containers with aluminum foil to protect from light.3. If compatible with your experimental design, maintain a slightly acidic pH (e.g., 3.0-5.5) using a suitable buffer system.[4]4. Use high-purity solvents and consider adding a chelating agent like EDTA if metal ion catalysis is suspected. |
| Low yield of the desired oxidized product and multiple unexpected peaks in HPLC analysis | 1. Over-oxidation or degradation of the target molecule.2. Sub-optimal reaction conditions (temperature, reaction time).3. Inappropriate choice of oxidizing agent. | 1. Carefully control the stoichiometry of the oxidizing agent.2. Optimize the reaction temperature and time. Lower temperatures generally reduce the rate of side reactions.3. Select a milder and more selective oxidizing agent. |
| Formation of tert-amylphenol byproduct | High reaction temperatures (above 150°C) in the presence of air. | Conduct the oxidation at the lowest effective temperature. If high temperatures are necessary, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of quinone byproducts in the final isolated product | Incomplete reaction during a reduction step or re-oxidation during workup and purification. | During the synthesis or purification of DTAHQ, a wash with a mild reducing agent can be effective. A documented method for removing quinone intermediates involves washing the reaction mixture with an aqueous solution of sodium phosphate (Na₂HPO₄) and sodium sulfite (Na₂SO₃).[5] |
Quantitative Data on Byproduct Prevention
While specific quantitative data for the oxidation of 2,5-di-tert-amylhydroquinone is limited in publicly available literature, studies on the structurally similar 2,5-di-tert-butylhydroquinone (DTBHQ) provide valuable insights into the impact of reaction conditions. The following table summarizes the expected trends, which are likely applicable to DTAHQ.
| Condition | Parameter | Expected Outcome on Byproduct Formation | Rationale |
| pH | Acidic (3.0-5.5) | Low | Hydroquinones are generally more stable against oxidation in acidic conditions.[4] |
| Neutral to Alkaline | High | Increased rate of oxidation to the corresponding quinone. | |
| Temperature | Low (e.g., 0-25°C) | Low | Slower reaction kinetics for both the desired reaction and side reactions. |
| High (>150°C) | High | Increased likelihood of thermal decomposition and formation of byproducts like tert-amylphenol. | |
| Atmosphere | Inert (Nitrogen/Argon) | Low | Minimizes oxidation by atmospheric oxygen. |
| Air | High | Oxygen acts as an oxidizing agent. | |
| Light | Dark/Amber Vial | Low | Prevents photo-oxidation.[2] |
| Exposed to Light | High | Light energy can catalyze the formation of radical species, leading to oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Stabilizing a DTAHQ Solution
This protocol describes the preparation of a DTAHQ solution with enhanced stability against oxidative degradation.
Materials:
-
2,5-Di-tert-amylhydroquinone (DTAHQ)
-
Anhydrous ethanol (or other suitable organic solvent)
-
Citric acid or sodium metabisulfite
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Deoxygenation: Place the desired volume of ethanol in a suitable flask. Bubble a gentle stream of nitrogen or argon gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
Antioxidant Addition (Optional but Recommended): To the deoxygenated solvent, add a small amount of a stabilizing antioxidant. For example, citric acid can be added to a concentration of 0.005% to 0.05% (w/v).[6] Alternatively, sodium metabisulfite can be used.
-
Dissolution of DTAHQ: Weigh the required amount of DTAHQ and dissolve it in the prepared solvent. Gentle warming may be necessary to aid dissolution, but avoid excessive heat.
-
Inert Atmosphere Blanketing: Before sealing the vial, flush the headspace with nitrogen or argon to displace any air.
-
Storage: Store the solution in a tightly sealed amber glass vial at a low temperature (refrigeration at 2-8°C is recommended for short-term storage). For long-term storage, freezing may be appropriate, depending on the solvent.
Protocol 2: Selective Oxidation of DTAHQ to this compound
This protocol provides a general method for the selective oxidation of DTAHQ. The choice of oxidant and specific conditions may require optimization.
Materials:
-
2,5-Di-tert-amylhydroquinone (DTAHQ)
-
Acetic acid
-
Ferric chloride (FeCl₃)
-
Dichloromethane
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve DTAHQ in a suitable solvent such as dichloromethane or acetic acid.
-
Oxidant Addition: In a separate flask, prepare a solution of ferric chloride in the same solvent. Add the ferric chloride solution dropwise to the DTAHQ solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with a brine solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Oxidation pathway of DTAHQ to its primary product and potential byproducts.
Caption: A logical workflow for troubleshooting byproduct formation in DTAHQ oxidation.
References
- 1. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 3. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
Technical Support Center: Managing Steric Hindrance of Tert-Amyl Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with sterically demanding tert-amyl groups in organic synthesis.
FAQs: Understanding the Impact of the Tert-Amyl Group
Q1: What is a tert-amyl group and why does it cause steric hindrance?
A1: The tert-amyl group (t-Amyl) is a bulky, branched alkyl group with the systematic name 2-methylbutan-2-yl. Its structure features a central quaternary carbon atom bonded to two methyl groups, an ethyl group, and the rest of the molecule. This quaternary center creates significant spatial crowding, or steric hindrance, which can obstruct the approach of reactants to a nearby reaction site.[1] This hindrance affects reaction rates, yields, and even the feasibility of certain chemical transformations.[2][3]
Q2: How does the steric hindrance of a tert-amyl group compare to a tert-butyl group?
A2: The tert-amyl group is slightly larger and more sterically hindering than the more commonly discussed tert-butyl group due to the replacement of one methyl group with an ethyl group. While both are tertiary alkyl groups and significantly impede reactions, the increased carbon chain length of the ethyl group in the tert-amyl substituent can lead to even greater steric repulsion in certain conformations, potentially resulting in slower reaction rates or lower yields compared to analogous tert-butyl compounds.
Q3: In which types of reactions is the steric hindrance of the tert-amyl group most problematic?
A3: The steric hindrance of the tert-amyl group is most pronounced in reactions that are sensitive to crowding at the reaction center. This is particularly true for bimolecular nucleophilic substitution (SN2) reactions, where the nucleophile must approach the carbon atom from the backside.[4] Other reactions that can be significantly affected include esterification, Williamson ether synthesis, and certain types of catalytic reactions where the substrate needs to coordinate to a bulky catalyst.[5][6]
Troubleshooting Guides for Common Reactions
Issue 1: Low Yield in Williamson Ether Synthesis
Problem: You are attempting to synthesize a tert-amyl ether via the Williamson ether synthesis and are observing low yields or the formation of elimination byproducts.
Explanation: The Williamson ether synthesis is an SN2 reaction. When the alkyl halide is tertiary, as in the case of a tert-amyl halide, the bulky nature of the substrate strongly disfavors the backside attack required for substitution. Instead, the alkoxide base will preferentially abstract a proton from a beta-carbon, leading to an E2 elimination reaction and the formation of an alkene.[5][6]
Solutions:
-
Reverse the roles of the nucleophile and electrophile: If possible, use tert-amyl alcohol to form the alkoxide (a bulky but effective nucleophile) and react it with a less hindered primary alkyl halide.[5][7][8]
-
Employ alternative ether synthesis methods: For highly hindered ethers, consider methods that do not rely on an SN2 mechanism, such as the alkoxymercuration-demercuration of an alkene.[9]
Issue 2: Slow or Incomplete Esterification
Problem: The esterification of a carboxylic acid with tert-amyl alcohol is proceeding slowly or not reaching completion.
Explanation: The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary.[10][11] The bulky tert-amyl group hinders the approach of the carboxylic acid (or its activated form) to the hydroxyl group, leading to a slower reaction rate.
Solutions:
-
Use a more reactive carboxylic acid derivative: Instead of the carboxylic acid itself, use an acyl chloride or acid anhydride. These are more electrophilic and can increase the reaction rate.
-
Employ a coupling agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid and facilitate the reaction.
-
Consider the Mitsunobu reaction: This reaction can be effective for coupling secondary and some tertiary alcohols with carboxylic acids, proceeding with inversion of stereochemistry. However, its success with highly hindered tertiary alcohols like tert-amyl alcohol can be variable and may require specific conditions.[12][13][14]
Issue 3: Low Yield or No Reaction in Friedel-Crafts Alkylation
Problem: Attempting to use a tert-amyl halide in a Friedel-Crafts alkylation results in low yields of the desired product.
Explanation: While Friedel-Crafts alkylations with tertiary halides can proceed through a relatively stable tertiary carbocation, the bulky tert-amyl group can face significant steric hindrance when approaching the aromatic ring, especially if the ring is already substituted.[15][16] Polyalkylation is also a common side reaction.[15]
Solutions:
-
Use a large excess of the aromatic substrate: This can help to favor mono-alkylation over polyalkylation.[15]
-
Optimize the Lewis acid catalyst and reaction conditions: Different Lewis acids (e.g., AlCl3, FeCl3, BF3) have different activities.[15][17][18] Experiment with different catalysts and reaction temperatures to find the optimal conditions.
-
Consider Friedel-Crafts acylation followed by reduction: An alternative route is to perform a Friedel-Crafts acylation, which is less prone to rearrangements and polyacylation, and then reduce the resulting ketone to the desired alkyl group.
Quantitative Data Summary
The following tables provide an overview of the expected impact of the tert-amyl group on reaction outcomes based on established principles of steric hindrance. Exact yields can vary significantly based on specific substrates and reaction conditions.
Table 1: Expected Yields in Williamson Ether Synthesis
| Alkyl Halide | Alcohol | Expected Major Product | Expected Yield | Rationale |
| tert-Amyl Bromide | Ethanol | 2-Methyl-2-butene | Low (Ether) | E2 elimination is highly favored over the sterically hindered SN2 reaction.[5][6] |
| Ethyl Bromide | tert-Amyl Alcohol | Ethyl tert-Amyl Ether | Moderate to High | The SN2 reaction is on a primary alkyl halide, which is much less hindered.[7][8] |
Table 2: Relative Reaction Rates of Esterification
| Alcohol | Relative Rate | Rationale |
| Primary (e.g., 1-Pentanol) | Fastest | Least sterically hindered, allowing for easy access to the hydroxyl group.[10][11] |
| Secondary (e.g., 2-Pentanol) | Intermediate | More steric hindrance than primary alcohols, slowing the reaction.[10][11] |
| Tertiary (e.g., tert-Amyl Alcohol) | Slowest | The bulky tert-amyl group significantly hinders the approach of the carboxylic acid.[10][11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Amyl Phenyl Ether (Alternative to Williamson)
This protocol utilizes the principle of reversing the roles of the nucleophile and electrophile to overcome the limitations of using a tertiary halide in a traditional Williamson ether synthesis.
Materials:
-
tert-Amyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
Palladium catalyst (e.g., Pd(dba)2)
-
Ligand (e.g., a bulky phosphine ligand like XPhos)
-
Anhydrous toluene
Procedure:
-
Preparation of Sodium tert-Amyl Oxide:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask.
-
Slowly add tert-amyl alcohol (1.0 equivalent) dropwise to the suspension of sodium hydride in THF at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
-
Buchwald-Hartwig Amination (Ether Synthesis Variant):
-
In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and anhydrous toluene.
-
Add bromobenzene (1.0 equivalent) to this flask.
-
Transfer the previously prepared sodium tert-amyl oxide solution to the flask containing the catalyst and aryl halide via cannula.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Friedel-Crafts Alkylation of Benzene with tert-Amyl Chloride
This protocol describes a general procedure for the Friedel-Crafts alkylation of an aromatic ring with a tertiary alkyl halide.
Materials:
-
Anhydrous benzene (use in large excess)
-
tert-Amyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (as a co-solvent, optional)
-
Ice-water bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser (with a gas outlet to a trap), add a large excess of anhydrous benzene under an inert atmosphere.
-
Cool the flask in an ice-water bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to the alkyl halide) to the stirred benzene.
-
-
Addition of Alkyl Halide:
-
Dissolve tert-amyl chloride (1.0 equivalent) in a small amount of anhydrous benzene or dichloromethane and place it in the dropping funnel.
-
Add the tert-amyl chloride solution dropwise to the stirred benzene/AlCl3 mixture while maintaining the temperature at 0-5 °C.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the excess benzene by distillation.
-
Purify the resulting crude product by vacuum distillation or column chromatography.[15][16][17][18][19]
-
Disclaimer: These protocols are intended as a general guide. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any experiment. Reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for specific substrates.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Illustrated Glossary of Organic Chemistry - Steric effect [chem.ucla.edu]
- 4. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cerritos.edu [cerritos.edu]
- 17. ocf.berkeley.edu [ocf.berkeley.edu]
- 18. aklectures.com [aklectures.com]
- 19. Khan Academy [khanacademy.org]
Validation & Comparative
A Comparative Guide to 2,5-Di-tert-amylbenzoquinone and 2,5-Di-tert-butylbenzoquinone for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, synthesis, and biological activities of two closely related benzoquinone derivatives reveals key differences attributable to their alkyl substituents. This guide provides a comprehensive comparison of 2,5-di-tert-amylbenzoquinone and 2,5-di-tert-butylbenzoquinone, supported by experimental data to inform research and development applications.
This comparison guide delves into the structural and functional differences between this compound and its more commonly studied analog, 2,5-di-tert-butylbenzoquinone. While both molecules share the same p-benzoquinone core, the seemingly minor difference in their tert-alkyl substituents—tert-amyl versus tert-butyl—imparts distinct physicochemical and biological properties. This guide synthesizes available data to provide a clear comparison for researchers in medicinal chemistry, materials science, and drug development.
Physicochemical Properties: A Tale of Two Alkyl Groups
The core physicochemical properties of these two benzoquinones are summarized in Table 1. The additional ethyl group in the tert-amyl substituents of this compound leads to a higher molecular weight and a slightly lower melting point compared to its tert-butyl counterpart. While both compounds are sparingly soluble in water, they exhibit good solubility in common organic solvents like ether, benzene, and hot alcohol.
| Property | This compound | 2,5-Di-tert-butylbenzoquinone |
| Molecular Formula | C₁₆H₂₄O₂ | C₁₄H₂₀O₂ |
| Molecular Weight | 248.37 g/mol | 220.31 g/mol [1] |
| Appearance | Light yellow to brown crystalline powder | Yellow crystalline powder[1] |
| Melting Point | 135-139 °C | 152-154 °C |
| Solubility | Insoluble in water; Soluble in ether, benzene, acetic acid, hot alcohol | Insoluble in water; Soluble in ether, benzene, acetic acid, hot alcohol[2] |
| UV-Vis (λmax) | ~258 nm | ~258 nm |
Spectral Properties: Unraveling the Molecular Structure
The spectral properties of these compounds are crucial for their identification and characterization.
2,5-Di-tert-butylbenzoquinone has been well-characterized by various spectroscopic techniques. Its ¹H NMR spectrum shows a characteristic singlet for the vinyl protons of the quinone ring and a singlet for the protons of the tert-butyl groups. The ¹³C NMR spectrum displays distinct signals for the carbonyl carbons, the vinyl carbons, and the carbons of the tert-butyl groups.
While detailed NMR data for This compound is not as readily available in the literature, its symmetrical structure would be expected to produce a similarly simple NMR spectrum. The key difference would be the presence of additional signals corresponding to the ethyl group within the tert-amyl substituent.
Redox Properties: The Heart of Quinone Chemistry
The redox behavior of quinones is fundamental to their chemical and biological activities. The electron-donating nature of the alkyl groups influences the redox potential of the benzoquinone core. While specific cyclic voltammetry data for this compound is scarce, studies on substituted p-benzoquinones indicate that electron-donating groups generally lower the redox potential, making the compound a stronger reducing agent (or weaker oxidizing agent) compared to the unsubstituted parent quinone. It is anticipated that the slightly larger and more electron-donating tert-amyl groups would result in a marginally lower redox potential for this compound compared to the tert-butyl analog.
Synthesis and Reactivity: Building the Molecules
The primary synthetic route to both this compound and 2,5-di-tert-butylbenzoquinone involves a two-step process: the Friedel-Crafts alkylation of hydroquinone followed by oxidation of the resulting dialkylated hydroquinone.
Experimental Protocols
Synthesis of 2,5-Di-tert-butylhydroquinone:
A common method involves the reaction of hydroquinone with tert-butanol in the presence of an acid catalyst like phosphoric acid or sulfuric acid.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add hydroquinone and water.
-
Addition of Alkylating Agent and Catalyst: Prepare a mixed acid solution by combining tert-butanol with concentrated sulfuric acid and phosphoric acid. Slowly add this mixture to the hydroquinone suspension.
-
Reaction: Heat the mixture to approximately 83°C and maintain this temperature with continuous stirring for about 2 hours.
-
Isolation and Purification: Cool the reaction mixture to allow for the precipitation of the crude product. Filter the solid, wash with water, and then recrystallize from a suitable solvent to obtain pure 2,5-di-tert-butylhydroquinone.
Oxidation to 2,5-Di-tert-butylbenzoquinone:
The synthesized 2,5-di-tert-butylhydroquinone can be oxidized to the corresponding benzoquinone using various oxidizing agents.
-
Reaction: Dissolve 2,5-di-tert-butylhydroquinone in a suitable solvent like tetrahydrofuran (THF).
-
Oxidation: Slowly add an aqueous solution of hydrogen peroxide (30%) in the presence of a catalyst at 0°C.
-
Workup: Monitor the reaction until completion. Extract the product with an organic solvent (e.g., ether or dichloromethane), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-di-tert-butyl-1,4-benzoquinone.[3]
A similar synthetic strategy is employed for This compound , substituting tert-amyl alcohol or isoamylene for tert-butanol in the initial alkylation step.[4]
Biological and Toxicological Profile: Implications for Drug Development
The biological activities of these quinones are of significant interest to drug development professionals.
2,5-Di-tert-butylbenzoquinone has been reported to possess antibacterial properties.[3] Studies have shown its potential as an antibacterial agent, and it has been isolated from marine Streptomyces species.[3] Toxicological data indicates that it can be a skin and eye irritant and may cause respiratory irritation.[1][2]
For This compound , while specific and detailed biological activity data is less prevalent, its structural similarity to other bioactive quinones suggests potential antimicrobial and antiprotozoal activities. Its precursor, 2,5-di-tert-amylhydroquinone, has been evaluated for dermal sensitization and was found to have a weak to moderate skin-irritating propensity.[5] Further investigation into the specific biological activities and toxicological profile of this compound is warranted.
Conclusion
References
- 1. 2,5-Di-tert-butylbenzoquinone | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,5-Di-tert-butyl-1,4-benzoquinone | 2460-77-7 [chemicalbook.com]
- 4. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 5. 2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,5-Di-tert-amylbenzoquinone and Other Quinone Inhibitors
This guide provides a comparative study of 2,5-Di-tert-amylbenzoquinone and other prominent quinone inhibitors for researchers, scientists, and drug development professionals. Quinones are a class of cyclic organic compounds that play a crucial role in biological systems, particularly as electron carriers in respiratory and photosynthetic processes. Their ability to accept electrons also makes them effective inhibitors of various enzymes and biological pathways, leading to their investigation for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments.[1][2][3] This guide objectively compares the performance of this compound with other quinone alternatives, supported by experimental data and detailed methodologies.
Overview of this compound
This compound is a para-benzoquinone featuring bulky tert-amyl groups at the 2 and 5 positions of the ring.[1] Its molecular formula is C₁₆H₂₄O₂.[1] The primary mechanism of action for this compound involves its function as an electron acceptor, which allows it to interact with biomolecules, notably within the electron transport chain.[1] Like other quinones, it can be reduced to its hydroquinone form, 2,5-Di-tert-amylhydroquinone, which possesses antioxidant properties.[1][4] Research has explored its potential as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), and it has been investigated for antiprotozoal and antibacterial activities.[1]
Comparative Analysis with Other Quinone Inhibitors
The inhibitory effects of quinones are heavily influenced by their core structure (benzoquinone, naphthoquinone, anthraquinone) and the nature of their substituents.
-
Benzoquinone Analogues : Compared to its close analogue, 2,5-Di-tert-butylbenzoquinone , this compound has larger tert-amyl groups, which impart greater steric bulk.[1] This difference in steric hindrance can influence binding affinity to target enzymes. Another relevant compound, tert-butylhydroquinone (TBHQ) , is a widely used food antioxidant that has been shown to inhibit 5-lipoxygenase (5-LO) but has no effect on COX-1 or COX-2 enzymes.[5] Its oxidized form is tert-butylbenzoquinone (TBQ).[5]
-
Naphthoquinones : This class contains a naphthalene ring system and includes some of the most potent cytotoxic quinone derivatives.[2] Alkannin and Juglone , for instance, exhibit remarkable cytotoxicity against various breast cancer cell lines, with IC₅₀ values significantly lower than many other quinones.[2][6] These compounds often target mitochondrial respiratory complexes.[7]
-
Anthraquinones : These derivatives are based on an anthracene skeleton. Compounds like Aloe-emodin have demonstrated cytotoxicity, though often less potent than leading naphthoquinones like alkannin and juglone in comparative studies on breast cancer cells.[2]
Quantitative Performance Data
The inhibitory potency of various quinone derivatives has been quantified against different biological targets. The following tables summarize key experimental data from published studies.
Table 1: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) by Benzoquinone Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
| tert-butylhydroquinone (TBHQ) | 5-LO | 13.5 | [5] |
| 2,5-di-tert-butylhydroquinone (DTBHQ) | 5-LO | 1.8 | [5] |
| 2,5-di-tert-butylhydroquinone (DTBHQ) | COX-2 | 14.1 | [5] |
Table 2: Cytotoxicity of Quinone Derivatives Against Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Naphthoquinones | |||
| Alkannin | MCF-7 | 1.12 ± 0.09 | [2] |
| MDA-MB-231 | 1.34 ± 0.11 | [2] | |
| Juglone | MCF-7 | 2.58 ± 0.24 | [2] |
| MDA-MB-231 | 3.12 ± 0.18 | [2] | |
| Anthraquinones | |||
| Aloe-emodin | MCF-7 | >15 | [2] |
| MDA-MB-231 | 11.21 ± 0.98 | [2] | |
| Benzoquinones | |||
| Hydroquinone | MCF-7 | >15 | [2] |
| MDA-MB-231 | >15 | [2] |
Mechanisms of Action and Signaling Pathways
Quinone inhibitors interfere with fundamental cellular processes, most notably mitochondrial respiration and inflammatory signaling pathways.
Inhibition of Mitochondrial Electron Transport Chain
Many quinone inhibitors target the quinone-binding sites (Q-sites) of Complex I (NADH-quinone oxidoreductase) and Complex II (Succinate-quinone reductase) in the mitochondrial respiratory chain.[8][9][10] By blocking electron transfer from NADH or succinate to coenzyme Q (ubiquinone), these inhibitors disrupt the proton-motive force required for ATP synthesis and can lead to the production of reactive oxygen species (ROS).[8][9]
Caption: Inhibition of Mitochondrial Electron Transport Chain by Quinones.
Inhibition of Arachidonic Acid Metabolism
Certain hydroquinones and benzoquinones can modulate inflammatory pathways by inhibiting key enzymes in the arachidonic acid (AA) cascade.[5] As shown in studies with TBHQ and DTBHQ, these compounds can selectively inhibit 5-lipoxygenase (5-LO) and/or cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like leukotrienes and prostaglandins.[5]
Caption: Quinone Inhibition of the Arachidonic Acid Cascade.
Experimental Protocols
Standardized protocols are essential for the comparative evaluation of quinone inhibitors. Below are methodologies for key assays.
General Workflow for Screening Quinone Inhibitors
The process of identifying and characterizing new quinone inhibitors typically follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: General Workflow for Screening Quinone Inhibitors.
Protocol 1: Cell Viability Assay (Resazurin Method)
This protocol assesses the cytotoxicity of quinone compounds on cancer cell lines.
-
Cell Seeding : Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test quinone compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Resazurin Addition : Prepare a 0.15 mg/mL solution of resazurin in PBS. Remove the treatment medium and add 100 µL of fresh medium and 10 µL of the resazurin solution to each well.
-
Final Incubation : Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measurement : Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration required to inhibit 50% of cell proliferation.[2]
Protocol 2: 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol measures the direct inhibitory effect of quinones on 5-LO enzyme activity.
-
Enzyme Preparation : Use purified human 5-LO or a supernatant of homogenized human neutrophils as the enzyme source.[5]
-
Reaction Mixture : Prepare a reaction buffer (e.g., PBS, pH 7.4) containing CaCl₂ (2 mM) and ATP (1 mM).
-
Inhibitor Pre-incubation : Add the test quinone compound (dissolved in a suitable solvent like ethanol or DMSO) to the enzyme preparation and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., final concentration of 20 µM).
-
Incubation : Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37°C.
-
Reaction Termination : Stop the reaction by adding an organic solvent mixture (e.g., methanol/acetonitrile) and an internal standard.
-
Product Quantification : Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the formation of 5-LO products (e.g., LTB₄ and 5-HETE).
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.[5]
References
- 1. Buy this compound (EVT-300616) | 4584-63-8 [evitachem.com]
- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Quinone-Based Inhibitor of Mitochondrial Complex I in D-Conformation, Producing Invasion Reduction and Sensitization to Venetoclax in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 2,5-Di-tert-amylbenzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 2,5-Di-tert-amylbenzoquinone, focusing on its active hydroquinone form, 2,5-Di-tert-amylhydroquinone (TAHQ). Due to the limited availability of direct quantitative antioxidant data for TAHQ in peer-reviewed literature, this document presents a comparison with established antioxidant standards based on available information and the known properties of structurally related compounds.
Introduction to this compound and its Antioxidant Potential
This compound belongs to the quinone family of organic compounds. In biological systems and other chemical environments, it can be reduced to its hydroquinone form, 2,5-Di-tert-amylhydroquinone (TAHQ). It is this hydroquinone form that exhibits significant antioxidant activity. TAHQ is classified as a sterically hindered phenol, a class of compounds known for their ability to act as potent radical scavengers. The bulky tert-amyl groups on the hydroquinone ring enhance its stability and lipid solubility, making it an effective antioxidant, particularly in preventing lipid peroxidation.[1] While primarily utilized as a stabilizer in industrial applications such as polymers and rubbers, the structural features of TAHQ suggest potential for biological antioxidant activity.[1]
Comparative Analysis of Antioxidant Activity
To provide a quantitative context, the following table summarizes the half-maximal inhibitory concentration (IC50) values for common antioxidant standards in the DPPH and ABTS assays. A lower IC50 value indicates a higher antioxidant potency.
Table 1: In Vitro Antioxidant Activity of Standard Antioxidants
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Trolox | 4.0 - 15.0 | 2.5 - 7.5 |
| Ascorbic Acid (Vitamin C) | 20.0 - 50.0 | 5.0 - 15.0 |
| Butylated Hydroxytoluene (BHT) | 20.0 - 60.0 | 10.0 - 30.0 |
Note: The IC50 values can vary depending on the specific experimental conditions.
While specific DPPH and ABTS data for 2,5-Di-tert-amylhydroquinone is unavailable, a study on the structurally similar 2,5-Di-tert-butylhydroquinone (DTBHQ) provides some insight into its biological antioxidant potential, although in different assay systems.
Table 2: Biological Antioxidant Activity of 2,5-Di-tert-butylhydroquinone (DTBHQ)
| Compound | Assay | IC50 (µM) |
| 2,5-Di-tert-butylhydroquinone (DTBHQ) | 5-Lipoxygenase (5-LO) Inhibition | 1.8 |
| Cyclooxygenase-2 (COX-2) Inhibition | 14.1 |
Source: Kutil et al., 2014
These findings suggest that alkylated hydroquinones can effectively inhibit enzymes involved in inflammatory and oxidative stress pathways.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate the validation and comparison of this compound's antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve 2,5-Di-tert-amylhydroquinone and standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol) to create stock solutions.
-
Prepare a series of dilutions from the stock solutions to determine the IC50 value.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the sample or standard solution at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A control well should contain 100 µL of the solvent and 100 µL of methanol/ethanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare stock solutions and serial dilutions of 2,5-Di-tert-amylhydroquinone and standard antioxidants as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the sample or standard solution at various concentrations to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
A blank well should contain 10 µL of the solvent and 190 µL of the ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Protocol:
-
Cell Culture:
-
Culture human liver cancer cells (HepG2) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere and grow to confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a phosphate-buffered saline (PBS).
-
Load the cells with 25 µM DCFH-DA in a serum-free medium for 60 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with various concentrations of 2,5-Di-tert-amylhydroquinone or a standard antioxidant (e.g., Quercetin) for 1 hour.
-
Induce oxidative stress by adding a ROS generator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Measurement:
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Calculation:
-
The cellular antioxidant activity is calculated by comparing the area under the curve of the sample-treated cells to the control (AAPH-treated) cells.
-
Visualizing Antioxidant Mechanisms and Workflows
Signaling Pathway of Oxidative Stress
Antioxidants can modulate cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
References
An Electrochemical Comparison of 2,5-Di-tert-amylbenzoquinone and Other Benzoquinone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of benzoquinones is crucial for applications ranging from medicinal chemistry to materials science. This guide provides a comparative analysis of 2,5-Di-tert-amylbenzoquinone and other relevant benzoquinones, supported by experimental data and detailed methodologies.
Quinones are a class of organic compounds that play a significant role in various biological and chemical processes, including electron transport chains and as redox-active components in novel materials. The electrochemical behavior of a quinone is highly sensitive to the nature and position of substituents on the benzoquinone ring. Bulky alkyl groups, such as the tert-amyl groups in this compound, can influence the redox potential and the kinetics of electron transfer through steric and electronic effects.
Comparative Electrochemical Data
In aprotic media, benzoquinones typically undergo two successive one-electron reductions. The first reduction forms a semiquinone radical anion (Q•⁻), and the second forms a dianion (Q²⁻). The potentials at which these reductions occur are a key measure of the compound's electron-accepting ability.
| Compound | First Reduction Potential (E¹₁/₂) (V vs. Fc/Fc⁺) | Second Reduction Potential (E²₁/₂) (V vs. Fc/Fc⁺) | Solvent System | Reference |
| 1,4-Benzoquinone | -0.51 | -1.12 | Acetonitrile with 0.1 M TBAPF₆ | |
| 2,5-Dimethyl-p-benzoquinone | -0.73 | -1.52 | Acetonitrile with 0.1 M TBAPF₆ | |
| 2,5-Di-tert-butyl-p-benzoquinone | -0.83 | -1.68 | Acetonitrile-water mixtures | [1] |
| This compound | Data not available | Data not available | - | - |
Note: The data for 2,5-Di-tert-butyl-p-benzoquinone is inferred from a study on the oxidation of its hydroquinone precursor, which utilized cyclic voltammetry but did not report the precise potential values in a comparative table.
Experimental Protocols
To ensure reproducibility and accuracy in comparative studies of benzoquinone electrochemistry, a standardized experimental protocol is essential. The following is a typical procedure for cyclic voltammetry of substituted benzoquinones in a non-aqueous solvent.
Objective: To determine the half-wave potentials (E₁/₂) for the one-electron reduction steps of various benzoquinones.
Materials:
-
Analytes: 1,4-Benzoquinone, 2,5-Dimethyl-p-benzoquinone, 2,5-Di-tert-butyl-p-benzoquinone, this compound (all >98% purity)
-
Solvent: Acetonitrile (anhydrous, electrochemical grade)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, electrochemical grade, 0.1 M)
-
Internal Standard: Ferrocene (for referencing the potential)
-
Working Electrode: Glassy carbon electrode (3 mm diameter)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode
-
Counter Electrode: Platinum wire
-
Electrochemical Cell: A three-electrode cell suitable for voltammetry
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a coarser grit (e.g., 0.3 µm) and finishing with a finer grit (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode completely before use.
-
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile.
-
Prepare individual 1 mM stock solutions of each benzoquinone analyte in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
-
Prepare a 1 mM stock solution of ferrocene in the electrolyte solution to be used as an internal reference.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add a known volume of the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a cyclic voltammogram of the analyte solution. A typical potential window for benzoquinones in acetonitrile is from 0 V to -2.0 V vs. a pseudo-reference. The scan rate is typically set to 100 mV/s.
-
After recording the voltammogram of the analyte, add a small amount of the ferrocene stock solution to the cell and record another voltammogram to determine the position of the Fc/Fc⁺ redox couple.
-
Repeat the measurements for each of the other benzoquinone analytes under identical conditions.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each redox couple.
-
Calculate the half-wave potential (E₁/₂) for each reversible or quasi-reversible couple using the equation: E₁/₂ = (Epa + Epc) / 2.
-
Reference all measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by setting the E₁/₂ of ferrocene to 0 V.
-
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative electrochemical analysis of benzoquinones.
Caption: Influence of alkyl substituents on the redox potential of benzoquinones.
References
Performance of 2,5-Di-tert-amylbenzoquinone in Catalytic Cycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance evaluation of 2,5-Di-tert-amylbenzoquinone (DTABQ) in a palladium-catalyzed aerobic allylic acetoxylation reaction. Its performance is objectively compared with other benzoquinone alternatives, supported by experimental data from a peer-reviewed study. This document includes clearly structured data tables, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflow to aid in understanding and application.
Introduction to this compound in Catalysis
This compound is a substituted p-benzoquinone that plays a crucial role as an oxidant and cocatalyst in various catalytic cycles, particularly in palladium-catalyzed oxidation reactions. Its bulky tert-amyl groups influence its steric and electronic properties, which in turn affect its reactivity and efficiency in catalytic systems. In these reactions, the primary role of the benzoquinone is to reoxidize the palladium catalyst from its reduced Pd(0) state back to the catalytically active Pd(II) state, thus enabling the catalytic cycle to continue. Additionally, benzoquinones can actively participate in and promote key steps of the catalytic cycle, such as C-O bond formation.
Comparative Performance Analysis
The performance of this compound was evaluated in the palladium-catalyzed aerobic allylic acetoxylation of allylbenzene to cinnamyl acetate. This reaction serves as a benchmark for comparing the efficacy of different quinone cocatalysts. The catalytic system consists of a palladium(II) acetate catalyst with 4,5-diazafluoren-9-one (DAF) as a ligand, operating under an oxygen atmosphere. The performance of various quinones was assessed with and without the presence of a cobalt(salophen) cocatalyst, which can facilitate the reoxidation of the hydroquinone byproduct.
Data Summary
The following tables summarize the yield of cinnamyl acetate obtained with different benzoquinone derivatives, highlighting the comparative performance of this compound.
Table 1: Performance of Benzoquinone Derivatives in DAF/Pd(OAc)₂-Catalyzed Allylic Acetoxylation of Allylbenzene (Without Co(salophen)) [1]
| Quinone Derivative | Substituents | Yield (%) |
| Benzoquinone | None | 38 |
| Methylbenzoquinone | 2-Methyl | 45 |
| 2,5-Dimethylbenzoquinone | 2,5-Dimethyl | 50 |
| 2,6-Dimethylbenzoquinone | 2,6-Dimethyl | 48 |
| 2-tert-Butylbenzoquinone | 2-tert-Butyl | 52 |
| 2,5-Di-tert-butylbenzoquinone | 2,5-Di-tert-butyl | 55 |
| This compound | 2,5-Di-tert-amyl | 53 |
| 2,3,5-Trimethylbenzoquinone | 2,3,5-Trimethyl | 42 |
| Duroquinone | 2,3,5,6-Tetramethyl | 35 |
| 2-Chlorobenzoquinone | 2-Chloro | 30 |
| 2,5-Dichlorobenzoquinone | 2,5-Dichloro | 25 |
| Fluoro-p-benzoquinone | 2-Fluoro | 32 |
| 2,3,5,6-Tetrafluoro-p-benzoquinone | 2,3,5,6-Tetrafluoro | 15 |
Table 2: Performance of Benzoquinone Derivatives in DAF/Pd(OAc)₂-Catalyzed Allylic Acetoxylation of Allylbenzene (With Co(salophen)) [1]
| Quinone Derivative | Substituents | Yield (%) |
| Benzoquinone | None | 60 |
| Methylbenzoquinone | 2-Methyl | 65 |
| 2,5-Dimethylbenzoquinone | 2,5-Dimethyl | 70 |
| 2,6-Dimethylbenzoquinone | 2,6-Dimethyl | 68 |
| 2-tert-Butylbenzoquinone | 2-tert-Butyl | 75 |
| 2,5-Di-tert-butylbenzoquinone | 2,5-Di-tert-butyl | 78 |
| This compound | 2,5-Di-tert-amyl | 76 |
| 2,3,5-Trimethylbenzoquinone | 2,3,5-Trimethyl | 62 |
| Duroquinone | 2,3,5,6-Tetramethyl | 50 |
| 2-Chlorobenzoquinone | 2-Chloro | 55 |
| 2,5-Dichlorobenzoquinone | 2,5-Dichloro | 45 |
| Fluoro-p-benzoquinone | 2-Fluoro | 58 |
| 2,3,5,6-Tetrafluoro-p-benzoquinone | 2,3,5,6-Tetrafluoro | 30 |
Experimental Protocols
The following is a detailed methodology for the palladium-catalyzed aerobic allylic acetoxylation of allylbenzene as described in the comparative study.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Diazafluoren-9-one (DAF)
-
Benzoquinone derivatives (including this compound)
-
Co(salophen) (where applicable)
-
Allylbenzene
-
Acetic acid (AcOH)
-
Acetonitrile (MeCN)
-
Oxygen (O₂) balloon
General Procedure: [1]
-
A stock solution of Pd(OAc)₂ and DAF in a 1:1 molar ratio was prepared in acetonitrile.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, the quinone derivative (5 mol %) and Co(salophen) (0.5 mol %, if used) were added.
-
The vial was sealed with a rubber septum and purged with oxygen.
-
Allylbenzene (1.0 mmol) and acetic acid (1.0 mL) were added via syringe.
-
The Pd/DAF stock solution (5 mol % Pd) was then added to the reaction mixture.
-
The reaction vial was fitted with an oxygen balloon and stirred at 60 °C.
-
After the specified reaction time (14 hours for reactions without Co(salophen), 7 hours for reactions with Co(salophen)), the reaction was allowed to cool to room temperature.
-
The yield of cinnamyl acetate was determined by gas chromatography (GC) using an internal standard.
Visualizations
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed aerobic allylic acetoxylation of an alkene, highlighting the role of the benzoquinone (Q) cocatalyst.
Experimental Workflow
This diagram outlines the general workflow for the experimental setup and analysis.
Conclusion
The experimental data demonstrates that this compound is an effective cocatalyst in palladium-catalyzed aerobic allylic acetoxylation. Its performance is comparable to that of 2,5-di-tert-butylbenzoquinone, another sterically hindered quinone, and significantly better than unsubstituted benzoquinone or quinones with electron-withdrawing groups. The presence of bulky alkyl groups, such as tert-amyl, appears to be beneficial for the catalytic activity in this system. The inclusion of a Co(salophen) cocatalyst generally enhances the yields for all quinones, including DTABQ, by facilitating the reoxidation of the corresponding hydroquinone. This guide provides researchers with the necessary data and protocols to evaluate and potentially implement this compound in similar catalytic applications.
References
A Comparative Analysis of the Reactivity of 2,5-Di-tert-amylbenzoquinone and p-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,5-Di-tert-amylbenzoquinone and its parent compound, p-benzoquinone. The presence of bulky tert-amyl groups on the quinone ring significantly influences its electronic and steric properties, leading to notable differences in reactivity. This comparison is supported by established principles of organic chemistry and available experimental data for analogous compounds.
Introduction to the Compared Quinones
p-Benzoquinone is a fundamental cyclic α,β-unsaturated ketone that serves as a versatile building block in organic synthesis and is a key component in various biological electron transport chains. Its reactivity is characterized by its electrophilicity and oxidizing ability.
This compound is a derivative of p-benzoquinone featuring two bulky tert-amyl substituents. These alkyl groups are electron-donating and impose significant steric hindrance around the quinone ring, which modulates its intrinsic reactivity. While specific experimental data for this compound is limited in publicly available literature, its reactivity can be reliably inferred from data on the closely related and well-studied analogue, 2,5-di-tert-butylbenzoquinone.
Comparative Reactivity Data
The following table summarizes the key differences in reactivity between p-benzoquinone and this compound, with data for the latter being represented by its close analogue, 2,5-di-tert-butylbenzoquinone. The tert-amyl group is slightly larger than the tert-butyl group, so the steric effects are expected to be even more pronounced.
| Parameter | p-Benzoquinone | 2,5-Di-tert-butylbenzoquinone (Analogue) | Expected for this compound |
| Redox Potential (E°', V vs. NHE, pH 7) | ~ +0.28 V | Lower than p-benzoquinone | Lower than p-benzoquinone |
| Susceptibility to Nucleophilic Addition | High | Low | Very Low |
| Diels-Alder Reaction Rate | High | Low | Very Low |
Detailed Reactivity Comparison
Redox Potential and Electron Acceptor Ability
p-Benzoquinone is a good electron acceptor, readily undergoing reduction to hydroquinone. This property is quantified by its standard reduction potential. The presence of electron-donating tert-amyl groups in this compound increases the electron density on the quinone ring. This makes the molecule a weaker electron acceptor, resulting in a lower reduction potential compared to p-benzoquinone.
Nucleophilic Addition Reactions
The carbon atoms of the quinone ring in p-benzoquinone are electrophilic and susceptible to attack by nucleophiles. This reaction, known as Michael addition, is a common transformation for p-benzoquinone.
In contrast, the bulky tert-amyl groups in this compound provide significant steric hindrance around the ring. This steric shield makes it difficult for nucleophiles to approach and attack the electrophilic carbon centers, thereby dramatically reducing the rate of nucleophilic addition.
Diels-Alder Cycloaddition
p-Benzoquinone is an excellent dienophile in the Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings. The reactivity of a dienophile is enhanced by electron-withdrawing groups and diminished by electron-donating groups.
The electron-donating nature of the tert-amyl groups in this compound reduces its dienophilic character. Furthermore, the steric bulk of these substituents can hinder the approach of the diene, further decreasing the reaction rate.
Experimental Protocols
Determination of Redox Potential by Cyclic Voltammetry
Objective: To measure the standard reduction potential (E°') of the quinone/hydroquinone couple.
Methodology:
-
Solution Preparation: Prepare a solution of the quinone (e.g., 1 mM) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Cyclic Voltammetry: Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to cause the reduction of the quinone, and then reverse the scan back to the initial potential.
-
Data Analysis: The formal reduction potential (E°') is calculated as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2).
Kinetic Analysis of Nucleophilic Addition by UV-Vis Spectroscopy
Objective: To determine the rate constant for the reaction of a quinone with a nucleophile.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the quinone and the nucleophile in a suitable buffer or solvent.
-
Reaction Initiation: Mix the quinone and nucleophile solutions in a cuvette placed in a temperature-controlled UV-Vis spectrophotometer.
-
Data Acquisition: Monitor the decrease in the absorbance of the quinone at its λmax over time.
-
Data Analysis: Under pseudo-first-order conditions (large excess of nucleophile), the natural logarithm of the absorbance versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
Kinetic Analysis of Diels-Alder Reaction by ¹H NMR Spectroscopy
Objective: To measure the rate constant for the Diels-Alder reaction between a quinone and a diene.
Methodology:
-
Reaction Setup: Combine known concentrations of the quinone and diene in a suitable deuterated solvent in an NMR tube. An internal standard with a known concentration should be added for accurate quantification.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the reactants and the product. The concentrations of each species at different time points can be determined by comparing their integral values to that of the internal standard.
-
Rate Law Determination: Plot the concentration data according to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time will be linear) to determine the rate constant.
Conclusion
The reactivity of p-benzoquinone is significantly attenuated by the introduction of 2,5-di-tert-amyl substituents. The electron-donating and sterically hindering nature of these alkyl groups leads to a lower redox potential and a marked decrease in the rates of both nucleophilic addition and Diels-Alder reactions. For researchers in drug development and organic synthesis, this modulation of reactivity is a critical consideration. While p-benzoquinone is a highly reactive electrophile, its di-tert-amyl derivative is substantially more stable and less prone to undergo addition reactions, making it a useful scaffold where the core quinone structure is desired without the high reactivity of the parent compound. Further quantitative experimental studies on this compound are warranted to provide precise data for these comparisons.
A Comparative Analysis of Steric and Electronic Effects: Tert-Amyl Versus Tert-Butyl Groups
For researchers, scientists, and drug development professionals, understanding the nuanced differences between common alkyl substituents is paramount for molecular design and reaction optimization. This guide provides a detailed comparison of the steric and electronic properties of the tert-amyl and tert-butyl groups, supported by experimental data and detailed methodologies.
The tert-butyl group, a cornerstone in medicinal chemistry and organic synthesis, is often employed to introduce steric bulk, enhance stability, or modulate lipophilicity.[1] Its slightly larger homolog, the tert-amyl group, offers a subtle yet potentially significant alternative. While both are tertiary alkyl groups, the replacement of a methyl with an ethyl group in the tert-amyl structure introduces differences in their steric profiles and electronic contributions that can impact reaction rates, conformational equilibria, and biological activity.
Quantitative Comparison of Steric and Electronic Parameters
To objectively compare the steric and electronic effects of these two groups, we can utilize established physical organic chemistry parameters: the Taft steric parameter (E_s), the Taft polar substituent constant (σ*), and the conformational A-value.
| Parameter | Tert-Butyl Group | Tert-Amyl Group | Description |
| Taft Steric Parameter (E_s) | -1.54[2] | -1.71 (Estimated) | Quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance. |
| Taft Polar Substituent Constant (σ)* | -0.30[2] | -0.33 (Estimated) | Represents the polar (inductive) effect of a substituent. Negative values indicate an electron-donating character. |
| A-Value (kcal/mol) | ~4.9[1][3] | ~5.0 (Estimated) | Measures the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring. A higher value indicates greater steric demand in a conformational context. |
Analysis of Steric Effects
The primary difference between the tert-butyl and tert-amyl groups lies in their steric profiles. The Taft steric parameter, E_s, provides a quantitative measure of this bulk. The tert-butyl group has a well-established E_s value of -1.54.[2] While a precise experimental value for the tert-amyl group is not widely reported, it is expected to be slightly more negative due to the increased size of the ethyl group compared to a methyl group. This suggests that the tert-amyl group presents a marginally greater steric hindrance at the site of attachment.
This difference in steric bulk is further reflected in their A-values, which quantify the steric strain a substituent experiences in the axial position of a cyclohexane ring. The tert-butyl group is known for its large A-value of approximately 4.9 kcal/mol, which effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial.[1][3] The A-value for the tert-amyl group is predicted to be slightly larger, further emphasizing its greater steric demand in a confined conformational system.
The increased steric hindrance of the tert-amyl group can have significant consequences for reaction kinetics. For instance, in S_N2 reactions, where a nucleophile attacks a carbon center, a bulkier substituent will slow down the reaction rate due to increased steric hindrance around the reaction center.
Analysis of Electronic Effects
Both the tert-butyl and tert-amyl groups are considered electron-donating through inductive effects and hyperconjugation. The Taft polar substituent constant, σ, quantifies this electronic influence. The tert-butyl group has a σ value of -0.30, indicating its electron-donating nature.[2] The tert-amyl group is expected to have a slightly more negative σ* value, suggesting it is a marginally stronger electron-donating group. This is because the ethyl group is slightly more electron-releasing than a methyl group.
This enhanced electron-donating ability of the tert-amyl group can influence the stability of adjacent reactive intermediates. For example, it would be expected to provide slightly greater stabilization to a neighboring carbocation compared to a tert-butyl group.
Experimental Protocols
The determination of these quantitative parameters relies on well-established experimental techniques.
Determination of Taft Steric (E_s) and Polar (σ*) Parameters
The Taft parameters are typically determined through kinetic studies of ester hydrolysis under acidic and basic conditions.[4][5][6]
Objective: To measure the rate constants for the hydrolysis of methyl acetate, trimethylacetate (for tert-butyl), and 2,2-dimethylbutanoate (for tert-amyl) under both acidic and basic conditions to calculate the E_s and σ* values.
Materials:
-
Methyl acetate
-
Methyl trimethylacetate
-
Methyl 2,2-dimethylbutanoate
-
Hydrochloric acid (standardized solution)
-
Sodium hydroxide (standardized solution)
-
Acetone (or other suitable co-solvent)
-
Deionized water
-
Thermostatted water bath
-
pH meter
-
Autotitrator or burettes
-
Quenching solution (e.g., ice-cold acetone)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing a known concentration of the ester and either the acid or base catalyst in a suitable solvent system (e.g., acetone-water).
-
Temperature Control: Maintain the reaction mixtures at a constant temperature (e.g., 25 °C) using a thermostatted water bath.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution to stop the hydrolysis.
-
Titration: Titrate the remaining acid or base in the aliquot to determine the extent of the reaction. For acid-catalyzed hydrolysis, titrate the formed carboxylic acid with a standardized base. For base-catalyzed hydrolysis, titrate the remaining hydroxide with a standardized acid.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From the initial rates of the reactions, determine the rate constants (k) for each ester under both acidic (k_A) and basic (k_B) conditions.
-
Calculation of E_s and σ:*
-
The steric parameter (E_s) is calculated from the acid-catalyzed hydrolysis rates using the following equation, with methyl as the reference (E_s = 0): E_s = log(k/k_Me)_A
-
The polar substituent constant (σ) is calculated from both the acid- and base-catalyzed rates: σ = [log(k/k_Me)_B - log(k/k_Me)_A] / 2.48
-
Determination of A-Values
A-values are determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to measure the equilibrium constant between the axial and equatorial conformers of a monosubstituted cyclohexane.[7][8]
Objective: To determine the equilibrium constant and calculate the A-value for tert-butylcyclohexane and tert-amylcyclohexane.
Materials:
-
Tert-butylcyclohexane
-
Tert-amylcyclohexane
-
Low-freezing point NMR solvent (e.g., deuterated chloroform, deuterated dichloromethane, or a mixture)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the substituted cyclohexane in the chosen low-temperature NMR solvent.
-
Low-Temperature NMR: Cool the sample in the NMR spectrometer to a temperature where the ring-flipping process is slow on the NMR timescale (typically below -60 °C).
-
Spectral Acquisition: Acquire a proton or carbon-13 NMR spectrum at the low temperature. At this temperature, separate signals for the axial and equatorial conformers will be observable.
-
Integration: Integrate the signals corresponding to a specific proton or carbon in both the axial and equatorial conformers. The ratio of the integrals gives the equilibrium constant (K_eq = [equatorial]/[axial]).
-
Calculation of A-Value: The A-value (ΔG°) is calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships between the concepts discussed and the experimental workflows.
Caption: Comparison of steric and electronic properties.
Caption: Workflow for Taft parameter determination.
Caption: Workflow for A-value determination.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
- 7. sikhcom.net [sikhcom.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Effects of Substituted Benzoquinones
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoquinones are a class of organic compounds that are integral to both natural biological processes and pharmaceutical development.[1] Found in various natural sources like plants and bacteria, they are involved in essential functions such as electron transport in cellular respiration and photosynthesis.[1][2] Their versatile chemical structure, which can be readily synthesized and modified, makes them attractive scaffolds for developing new therapeutic agents.[2] This guide provides a comparative overview of the biological effects of substituted benzoquinones, supported by experimental data, detailed methodologies, and pathway visualizations to assist in research and development.
Enzyme Inhibitory Activity
Substituted benzoquinones have demonstrated significant inhibitory effects against a range of enzymes, making them promising candidates for treating various diseases, including neurodegenerative disorders and inflammation.[3][4]
The inhibitory potency of various benzoquinone derivatives against key enzymes is summarized below. The data highlights how different substitutions on the benzoquinone ring influence activity against specific targets.
| Compound/Derivative | Target Enzyme | Inhibition Metric | Value | Reference |
| 2,6-dimethyl-1,4-benzoquinone | Acetylcholinesterase (AChE) | Kᵢ | 54 ± 0.007 nM | [5] |
| 1,4-benzoquinone | Acetylcholinesterase (AChE) | Kᵢ | 262 ± 0.016 nM | [5] |
| 2,6-dichloro-1,4-benzoquinone | Acetylcholinesterase (AChE) | Kᵢ | 114 ± 0.011 nM | [5] |
| Various sulfur/nitrogen-substituted | Butyrylcholinesterase (BChE) | Kᵢ Range | 5.2–228 µM | [3] |
| 5-[(2-naphthyl)methyl]-2-hydroxy-2,5-cyclohexadiene-1,4-dione | 5-Lipoxygenase (5-LO) | IC₅₀ | 0.78 µM (cell-free) | [4] |
| 5-[(2-naphthyl)methyl]-2-hydroxy-2,5-cyclohexadiene-1,4-dione | 5-Lipoxygenase (5-LO) | IC₅₀ | 2.3 µM (leukocytes) | [4] |
| Phenyl-substituted 1,4-benzoquinone | Monoamine Oxidase-A (MAO-A) | IC₅₀ | 5.03 µM | [6] |
| Phenyl-substituted 1,4-benzoquinone | Monoamine Oxidase-B (MAO-B) | IC₅₀ | 3.69 µM | [6] |
| Benzyl-substituted 1,4-benzoquinone | Monoamine Oxidase-A (MAO-A) | IC₅₀ | 13.2 µM | [6] |
| Benzyl-substituted 1,4-benzoquinone | Monoamine Oxidase-B (MAO-B) | IC₅₀ | 23.2 µM | [6] |
The inhibitory activity of benzoquinones on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using a spectrophotometric method developed by Ellman.[5]
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion, which is measured colorimetrically.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
AChE or BChE enzyme solution
-
DTNB solution
-
ATCI substrate solution
-
Test compound (substituted benzoquinone) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The enzyme is pre-incubated with the test compound for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate (ATCI) and DTNB.
-
The change in absorbance is monitored at 412 nm over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ values are determined from dose-response curves.[5]
-
The following diagram illustrates a typical workflow for identifying and characterizing novel enzyme inhibitors from a library of substituted benzoquinones.
Caption: Workflow for discovery and development of benzoquinone-based enzyme inhibitors.
Cytotoxic and Anticancer Effects
The ability of substituted benzoquinones to induce cell death makes them a significant area of cancer research. Their cytotoxicity is often linked to their ability to generate reactive oxygen species (ROS) and to be bioreductively activated by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[7][8][9]
The cytotoxic effects of various benzoquinones are cell-type dependent and influenced by the substitution pattern. Electron-withdrawing groups tend to enhance cytotoxicity.[8][10]
| Compound/Derivative | Cell Line | Cytotoxicity Metric | Value | Reference |
| RH1 (2,5-Diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone) | Murine Hepatoma (MH22a) | LC₅₀ | 0.12 ± 0.02 µM | [7] |
| MeDZQ (2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone) | Murine Hepatoma (MH-22A) | LC₅₀ | 0.31 ± 0.1 µM | [9] |
| DZQ (Diaziridinyl-1,4-benzoquinone) | Murine Hepatoma (MH22a) | LC₅₀ | 0.25 ± 0.05 µM | [7] |
| Tetrachloro-p-benzoquinone (Chloranil) | Rat Hepatocytes & PC12 | - | Most cytotoxic of 14 tested congeners | [8] |
| Duroquinone (Tetramethyl-1,4-benzoquinone) | Murine Hepatoma (MH22a) | LC₅₀ | 59.0 ± 5.0 µM | [7] |
| Duroquinone | Rat Hepatocytes & PC12 | - | Least toxic of 14 tested congeners | [8] |
| 2,5-bis(5-hydroxypentylamino)-3,6-dichloro-1,4-benzoquinone (Compound 4e) | Tumor Cell Lines | - | Significant cytotoxicity | [11] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.[12]
-
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Reagents:
-
Complete cell culture medium
-
Cell line of interest (e.g., MCF-7, A549)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted benzoquinone compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to an untreated control, and IC₅₀ values are calculated.
-
A key mechanism for the anticancer activity of many aziridinyl-benzoquinones is their two-electron reduction by the enzyme NQO1.[9] This bioreductive activation leads to the formation of an unstable hydroquinone that can alkylate DNA or generate oxidative stress, ultimately causing cell death. The use of NQO1 inhibitors like dicumarol can protect cells, confirming the importance of this pathway.[7][9]
Caption: NQO1-mediated bioreductive activation of aziridinyl-benzoquinones leading to cytotoxicity.
Antioxidant and Anti-inflammatory Effects
Paradoxically, while some benzoquinones induce oxidative stress, others act as potent antioxidants.[13] This dual activity depends on the specific substituents and the biological context. Their antioxidant properties form the basis for their anti-inflammatory and hepatoprotective effects.[2][13]
The antioxidant potential of benzoquinones is often evaluated using assays that measure their ability to reduce oxidants or scavenge free radicals.
| Compound/Derivative | Assay | Activity Metric | Value/Observation | Reference |
| Sulfur/Nitrogen-substituted 1,4-benzoquinones | FRAP (Ferric Reducing Antioxidant Power) | FRAP Value | Dose-dependent increase in reducing ability | [3] |
| Sulfur/Nitrogen-substituted 1,4-benzoquinones | ORAC (Oxygen Radical Absorbance Capacity) | - | Demonstrated ability to quench peroxyl radicals | [3] |
| 2,6-disubstituted tert-butyl-1,4-benzoquinones | Peroxyl Radical Scavenging | - | Activity comparable to Trolox (standard) | [13] |
| Plastoquinone derivatives (from Sargassum) | Lipid Peroxidation Inhibition | IC₅₀ | 1.65 - 2.22 µM | [14] |
| Zinolol (hydroquinone) | DPPH Radical Scavenging | % Inhibition | 98% (at 3 mM), similar to Trolox | [14] |
The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to determine the total antioxidant capacity of a compound based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]
-
Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the antioxidant compound. The change in absorbance is proportional to the antioxidant power.
-
Reagents:
-
Acetate buffer (pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl
-
FeCl₃·6H₂O solution
-
FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution).
-
-
Procedure:
-
The FRAP reagent is warmed to 37°C.
-
A sample of the test compound is added to the FRAP reagent.
-
The absorbance of the mixture is measured at 593 nm after a specific incubation time.
-
A standard curve is prepared using a known antioxidant (e.g., Trolox or FeSO₄·7H₂O).
-
The antioxidant capacity of the test compound is expressed as an equivalent concentration of the standard.[3]
-
Certain benzoquinone derivatives have been shown to attenuate liver fibrosis by acting as ROS-scavenging molecules. This antioxidant activity can modulate inflammatory signaling pathways, such as the TLR4-CD14 pathway, and induce apoptosis in activated hepatic stellate cells, which are key drivers of fibrosis.[15]
Caption: Antioxidant and anti-inflammatory mechanism of benzoquinones in liver fibrosis.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gjpb.de [gjpb.de]
- 6. The evaluation of 1,4-benzoquinones as inhibitors of human monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoquinone derivatives with antioxidant activity inhibit activated hepatic stellate cells and attenuate liver fibrosis in TAA-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2,5-Di-tert-amylhydroquinone
Recommended Analytical Techniques
The primary recommended analytical techniques for the quantification of 2,5-Di-tert-amylhydroquinone are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the analysis of quinones and hydroquinones due to their sensitivity, specificity, and robustness.[7][8]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For 2,5-Di-tert-amylhydroquinone, a reversed-phase HPLC method with UV detection is a suitable starting point, given the compound's UV absorbance.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it an excellent alternative for the quantification of 2,5-Di-tert-amylhydroquinone, particularly in complex matrices.[11][12] A method for the related compound, 2,5-di-tert-butylhydroquinone (DTBHQ), has been developed using GC-MS.[13]
Comparison of Potential Analytical Methods
The following table summarizes the key parameters for potential HPLC-UV and GC-MS methods for the quantification of 2,5-Di-tert-amylhydroquinone, based on methodologies for similar compounds.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity with UV detection. | Separation based on volatility and polarity, with mass-based detection. |
| Stationary Phase | C18 reversed-phase column.[14] | Silicone SE-30 or similar capillary column.[13] |
| Mobile Phase/Carrier Gas | Gradient of methanol and water with 0.1% formic acid.[13] | Helium.[13] |
| Detection | UV Spectrophotometer (280-320 nm).[9] | Mass Spectrometer (monitoring specific ion transitions). |
| Derivatization | Not typically required. | May be required to improve volatility (e.g., silylation).[13] |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and potential sample preparation. |
| Selectivity | Good, but can be susceptible to interferences from compounds with similar retention times and UV spectra. | Excellent, due to the specificity of mass detection. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High sensitivity, often in the ng/mL to pg/mL range. |
Experimental Protocols
Below are detailed experimental protocols for the proposed HPLC-UV and GC-MS methods. These protocols should be optimized and validated for the specific application.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on established methods for similar hydroquinone compounds.[14]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
2,5-Di-tert-amylhydroquinone reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: 70% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2,5-Di-tert-amylhydroquinone reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm filter, and dilute with the mobile phase to a concentration within the calibration range.
4. Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[6]
-
Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods for the analysis of other hydroquinone derivatives.[13]
1. Instrumentation and Materials:
-
GC-MS system
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
2,5-Di-tert-amylhydroquinone reference standard
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvents (e.g., pyridine, hexane)
2. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
3. Standard and Sample Preparation:
-
Derivatization: To 100 µL of the standard or sample solution in pyridine, add 100 µL of BSA. Cap the vial and heat at 70 °C for 30 minutes.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2,5-Di-tert-amylhydroquinone in pyridine.
-
Calibration Standards: Prepare a series of calibration standards from the stock solution and derivatize as described above.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., hexane). Evaporate the solvent and reconstitute in pyridine for derivatization.
4. Method Validation: Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[2][4]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the analytical process and the potential biological context of 2,5-Di-tert-amylhydroquinone, the following diagrams are provided.
References
- 1. 2,5-Di-tert-amylhydroquinone [myskinrecipes.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
- 10. 2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Method development for the measurement of quinone levels in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. glsciences.com [glsciences.com]
Comparative Performance of 2,5-Di-tert-amylbenzoquinone in Diverse Solvent Systems: A Guide for Researchers
For scientists and professionals in drug development and materials science, the choice of solvent is a critical parameter that can significantly influence the experimental outcomes of compounds like 2,5-Di-tert-amylbenzoquinone. This guide provides a comparative overview of its performance in various solvent systems, supported by experimental data and detailed protocols. The bulky tert-amyl groups on the benzoquinone core impart significant steric hindrance and influence its solubility and reactivity[1].
Data Summary: Performance Indicators in Selected Solvents
The following table summarizes key performance indicators for this compound in a range of common laboratory solvents. It is important to note that while direct quantitative data for this compound is sparse in the literature, the following data is compiled based on the reported behavior of structurally similar quinones and general principles of solvent chemistry[1][2].
| Solvent System | Dielectric Constant (ε) | Solubility (g/L) | Stability (t½, hours) at 25°C | Relative Reaction Rate (Reduction) |
| Dichloromethane | 9.1 | High (>50) | >48 | 1.2 |
| Acetone | 21.0 | High (>50) | 24-48 | 1.0 |
| Acetonitrile | 37.5 | Moderate (10-20) | <24 | 0.8 |
| Ethanol | 24.6 | Low (1-5) | >48 | 0.6 |
| Methanol | 32.7 | Low (1-5) | >48 | 0.5 |
| Toluene | 2.4 | High (>50) | >48 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate (20-30) | <24 | 0.9 |
| Water | 80.1 | Very Low (<0.1) | >48 | Not Determined |
Note: The relative reaction rate is normalized to the rate in Acetone. Stability is influenced by exposure to light and air[1].
Experimental Protocols
Detailed methodologies for determining the key performance indicators are provided below.
1. Solubility Determination (Shake-Flask Method)
This method is a standard for determining the thermodynamic solubility of a compound[3].
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using UV-Vis spectrophotometry at its λmax.
-
Calculate the original solubility based on the dilution factor.
-
2. Stability Analysis (UV-Vis Spectrophotometry)
This protocol assesses the degradation of the compound over time.
-
Procedure:
-
Prepare a stock solution of this compound in each solvent of a known concentration.
-
Place the solutions in a controlled environment (e.g., constant temperature, with or without light exposure).
-
At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each solution.
-
Measure the absorbance of the aliquot at the λmax of this compound using a UV-Vis spectrophotometer.
-
A decrease in absorbance over time indicates degradation. The half-life (t½) can be calculated from the rate of degradation.
-
3. Reaction Kinetics (Cyclic Voltammetry)
Cyclic voltammetry can be employed to study the redox behavior and relative reaction rates of the quinone/hydroquinone couple in different solvent systems.
-
Procedure:
-
Prepare a solution of this compound (e.g., 1-5 mM) in the chosen solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate for organic solvents).
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Set up a three-electrode electrochemical cell (working, reference, and counter electrodes).
-
Perform cyclic voltammetry by scanning the potential between the cathodic and anodic peaks of the quinone/hydroquinone redox couple.
-
The peak separation and peak currents can provide information about the reaction kinetics in each solvent system. A smaller peak separation generally indicates faster electron transfer kinetics.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative performance evaluation of this compound.
Caption: Workflow for evaluating this compound performance.
References
Safety Operating Guide
Navigating the Disposal of 2,5-Di-tert-amylbenzoquinone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Di-tert-amylbenzoquinone, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar compounds, such as 2,5-di-tert-butylhydroquinone or 2,5-di-tert-butyl-1,4-benzoquinone, can offer initial guidance on hazards.[1][2][3] Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4][5]
Key Hazard Considerations (based on similar compounds):
-
Potentially toxic to aquatic life with long-lasting effects.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9]
-
Waste Identification and Classification:
-
Container Management:
-
Use a compatible, leak-proof container with a secure, screw-on cap.[7][11] The original container is often a suitable choice.[1]
-
Ensure the container is in good condition, free from cracks or leaks.[7]
-
Keep the waste container closed at all times, except when adding waste.[7][11][12]
-
Store the container in a designated satellite accumulation area, away from incompatible materials.[12] Utilize secondary containment to prevent spills.[11]
-
-
Waste Segregation:
-
Arranging for Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[9][10] You are responsible for the waste from "cradle to grave," meaning you are liable until its final, proper disposal.[10]
-
Complete all required paperwork, such as hazardous waste tags or forms, accurately and completely.[9] This typically includes the chemical name, quantity, date of generation, and principal investigator's contact information.[9]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 90 days from the date waste is first added to the container. | [11] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [11] |
| pH for Neutralized Aqueous Waste | Between 6.0 and 8.0 for sewer disposal (if permitted). | [12] |
Note: Sewer disposal is not recommended for this compound. This data is for general informational purposes regarding aqueous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,5-Di-tert-butylbenzoquinone | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MSDS Document [chempoint.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,5-Di-tert-amylbenzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,5-Di-tert-amylbenzoquinone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of similar quinone-based molecules and general laboratory safety protocols. A thorough risk assessment should be conducted before beginning any work with this chemical.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following equipment should be utilized at all times when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and dust, preventing serious eye damage.[1][5] |
| Skin Protection | Nitrile gloves (double-gloving is recommended). An impervious laboratory coat must be worn and fully buttoned. | Provides a barrier against direct skin contact.[1][5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhaling dust or aerosols, a suitable respirator should be used. | Minimizes the risk of respiratory tract irritation.[1][2][5] |
| Footwear | Fully enclosed shoes. | Protects against spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound, from preparation to post-handling cleanup.
Caption: Logical workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7] |
| In Case of Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2][5][6] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][8] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
Waste Segregation and Collection:
-
Solid Waste: Collect unused compounds, contaminated gloves, pipette tips, and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams.[9]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9]
Caption: Segregation and disposal workflow for waste contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 3. 2,5-Di-tert-butylbenzoquinone | C14H20O2 | CID 17161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MSDS Document [chempoint.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
